Triclosan-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLINVKFYRCS-UXHGNOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662216 | |
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-98-5 | |
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Triclosan-d3: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties, structure, and common applications of Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. The information presented herein is intended to support research, analytical method development, and pharmacokinetic studies.
Core Chemical Properties
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its stable isotope-labeled structure allows for precise quantification of Triclosan in various matrices, particularly in mass spectrometry and liquid chromatography-based methods.[1]
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1020719-98-5 | [1][2][3][4] |
| Molecular Formula | C₁₂H₄D₃Cl₃O₂ | [1][4] |
| Molecular Weight | 292.56 g/mol | [2][5][] |
| IUPAC Name | 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | [1][] |
| Physical Appearance | Off-White to Pale Yellow Oil to Low-Melting Solid | [5][] |
| Melting Point | 42-45°C | [2][5] |
| Solubility | Soluble in Chloroform, Methanol, DMSO; Insoluble in Water | [5][7][][8] |
| Storage Temperature | Refrigerator or -20°C | [2][5][7][] |
Chemical Structure and Visualization
This compound is a chlorinated, aromatic, polychloro phenoxy phenol, categorized as both an ether and a phenol.[9] It is a deuterated analog of Triclosan, with three deuterium atoms replacing hydrogen atoms on the 2,4-dichlorophenoxy ring. This isotopic labeling is crucial for its use as an internal standard.
Caption: Chemical structure of this compound highlighting key functional groups.
Experimental Protocols and Applications
This compound is an essential tool for the accurate quantification of Triclosan in biological and environmental samples. It is most commonly employed as an internal standard in isotope dilution mass spectrometry methods.
This protocol outlines a typical workflow for the analysis of Triclosan in samples like wastewater or surface water, using this compound as an internal standard.
1. Sample Preparation and Extraction:
- Collect aqueous samples in glass vessels. To prevent adsorptive losses, add methanol to a final concentration of 25% (v/v) immediately after collection.[10]
- Filter samples containing particulate matter.[10]
- Spike a known concentration of this compound internal standard into the sample.
- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A reversed-phase C18 cartridge is commonly used.[11]
- Elute Triclosan and this compound from the SPE cartridge using an appropriate organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Perform chromatographic separation on a C18 column.
- Mass Spectrometry: Utilize a mass spectrometer, often in negative ion mode, with electrospray ionization (ESI).
- Quantification: Monitor the specific mass-to-charge ratio (m/z) for both Triclosan and this compound. Construct a calibration curve by plotting the peak area ratio of Triclosan to this compound against the concentration of Triclosan standards.[12] The use of the isotopically labeled internal standard corrects for variations in extraction efficiency and matrix effects.
The following diagram illustrates the logical flow of the analytical protocol described above.
Caption: Workflow for Triclosan quantification using this compound and LC-MS.
Metabolic Pathways
While this compound is primarily used for analytical purposes, understanding the metabolism of its parent compound, Triclosan, is crucial for interpreting pharmacokinetic data. In biological systems, Triclosan undergoes both Phase I and Phase II metabolism.[12][13] The liver is the main site of Triclosan accumulation and metabolism.[13]
-
Phase I Metabolism: This phase primarily involves hydroxylation reactions.[12]
-
Phase II Metabolism: The major metabolic pathways are glucuronidation and sulfation, where glucuronic acid or a sulfate group is conjugated to the Triclosan molecule, facilitating its excretion.[12][13] These conjugation reactions are catalyzed by glucuronosyltransferases and sulfotransferases.[13]
The resulting conjugates are primarily excreted in the urine.[14]
The diagram below outlines the primary metabolic transformations of Triclosan.
Caption: Simplified metabolic pathways of Triclosan in biological systems.
References
- 1. veeprho.com [veeprho.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS No: 1020719-98-5 [aquigenbio.com]
- 5. This compound CAS#: 1020719-98-5 [amp.chemicalbook.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triclosan - Wikipedia [en.wikipedia.org]
- 10. nemi.gov [nemi.gov]
- 11. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dioxin20xx.org [dioxin20xx.org]
- 13. researchgate.net [researchgate.net]
- 14. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triclosan-d3 certificate of analysis explained
An In-Depth Technical Guide to the Triclosan-d3 Certificate of Analysis
Introduction
This compound is the deuterium-labeled analog of Triclosan, a widely used antibacterial and antifungal agent. In analytical and pharmacokinetic research, this compound serves as a critical internal standard for the precise quantification of Triclosan in various matrices, including biological and environmental samples.[1] Its chemical and isotopic purity are paramount for ensuring the accuracy and reliability of analytical data. A Certificate of Analysis (CoA) is a formal document that provides verified, quantitative data about a specific batch of this compound, confirming its identity, purity, and suitability for its intended use.
This guide is designed for researchers, scientists, and drug development professionals, providing a detailed explanation of the key components of a this compound CoA, the experimental protocols used for its certification, and a visual representation of the quality control workflow.
Summary of Quantitative Data
A typical Certificate of Analysis for this compound will present quantitative data from a series of analytical tests. The following tables summarize the essential tests, their corresponding specifications, and representative results.
Table 1: Identification and Physical Properties
| Test | Method | Specification | Representative Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Molecular Formula | - | C₁₂H₄D₃Cl₃O₂ | Conforms |
| Molecular Weight | - | 292.56 g/mol | Conforms |
| Solubility | Visual Inspection | Soluble in DMSO (≥100 mg/mL), Methanol, Acetonitrile | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Representative Result |
| Purity (Assay) | HPLC-UV | ≥ 99.0% | 99.8% |
| Isotopic Enrichment | LC-MS/MS | ≥ 98% | 99.2% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |
| Residual Solvents | GC-HS (USP <467>) | Meets USP <467> Limits | Conforms |
| Elemental Impurities | ICP-MS (USP <232>) | Meets USP <232> Limits | Conforms |
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the data presented in the CoA. Below are the protocols for the key analytical tests performed on this compound.
Purity Assay by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of this compound by separating it from any non-labeled or other organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 280 nm.[2]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 100 µg/mL).
-
Procedure: The sample solution is injected into the HPLC system. The peak area of this compound is measured and compared to the total peak area of all components in the chromatogram to calculate the purity as a percentage.
Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol quantifies the percentage of this compound relative to its unlabeled (d0) and partially labeled (d1, d2) counterparts.
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent.
-
Procedure: The sample is infused or injected into the mass spectrometer. The instrument is set to monitor the mass-to-charge ratios (m/z) corresponding to this compound and any unlabeled Triclosan.
-
Data Analysis: The peak areas for the deuterated and non-deuterated forms are integrated. The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all detected isotopologues. For reliable quantification, the isotopic enrichment should be at least 98%.[1][3]
Water Content by Karl Fischer Titration
This method determines the amount of water present in the material, which is crucial for calculating the purity on an anhydrous basis.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.[4][5]
-
Reagents: Karl Fischer reagents (e.g., hydranal, combititrant).
-
Procedure: A precisely weighed amount of the this compound sample is introduced into the titration cell of the Karl Fischer apparatus. The titrator automatically dispenses the Karl Fischer reagent until the endpoint is reached, which occurs when all the water in the sample has reacted.
-
Calculation: The instrument calculates the water content based on the amount of reagent consumed and the weight of the sample.
Residual Solvents by Headspace Gas Chromatography (GC-HS)
This analysis identifies and quantifies any residual organic solvents from the synthesis and purification process, following the guidelines of USP General Chapter <467>.[6][7][8]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Procedure: A weighed sample of this compound is placed in a sealed headspace vial with a suitable solvent (e.g., dimethyl sulfoxide). The vial is heated to a specific temperature, allowing volatile solvents to partition into the headspace gas. A sample of the headspace gas is then automatically injected into the GC.
-
Data Analysis: The peaks in the chromatogram are identified and quantified by comparing them to a standard solution containing known amounts of the potential residual solvents. The results are compared against the concentration limits specified in USP <467>.[9]
Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This test quantifies trace amounts of elemental impurities that may have been introduced during the manufacturing process, as outlined in USP General Chapter <232>.[10][11][12]
-
Instrumentation: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Sample Preparation: A known amount of the this compound sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system to bring the elements into solution.
-
Procedure: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Data Analysis: The concentration of each elemental impurity is determined by comparing its signal intensity to that of certified reference standards. The results are then evaluated against the permissible daily exposure (PDE) limits defined in USP <232>.[11]
Quality Control and Certification Workflow
The certification of a this compound standard is a multi-step process that ensures the material meets all quality specifications before its release. The following diagram illustrates the logical workflow from sample receipt to the final issuance of the Certificate of Analysis.
Caption: Workflow for the certification of a this compound analytical standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. scispec.co.th [scispec.co.th]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. uspnf.com [uspnf.com]
- 10. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
Navigating Isotopic Purity and Enrichment of Triclosan-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. Utilized primarily as an internal standard in analytical and pharmacokinetic studies, the precise characterization of this compound is paramount for generating accurate and reproducible data. This document delves into the synthesis, analytical methodologies for determining isotopic purity, and the biological pathways where this compound serves as a critical research tool.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity of commercially available this compound is a critical parameter for its application as an internal standard. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, which could otherwise lead to inaccuracies in quantification. The following tables summarize the typical specifications for isotopic purity and chemical purity of this compound based on available data from various suppliers.
Table 1: Typical Isotopic Composition of this compound
| Isotopic Species | Representative Abundance | Notes |
| d3 (fully deuterated) | ≥ 98% | The desired isotopologue for use as an internal standard.[][2] |
| d2 | < 9.0% | A common, partially deuterated impurity.[3][4] |
| d1 | < 0.5% | A minor, partially deuterated impurity.[3][4] |
| d0 (unlabeled) | < 0.01% | The unlabeled analyte, which can directly interfere with quantification.[3][4] |
Table 2: General Specifications for this compound
| Parameter | Specification | Source |
| Chemical Purity (HPLC) | >95% - 99% | [][5][6] |
| Molecular Formula | C₁₂H₄D₃Cl₃O₂ | [] |
| Molecular Weight | 292.56 g/mol | [] |
| CAS Number | 1020719-98-5 | [7] |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise quantification of the different isotopic species present in a sample.
Mass Spectrometry (MS) Based Method
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for assessing isotopic enrichment.
Objective: To determine the relative abundance of d3, d2, d1, and d0 species of Triclosan.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the mass spectrometer being used.
-
Chromatographic Separation (Optional but Recommended):
-
LC-MS: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid for better ionization) to separate this compound from any potential impurities.
-
GC-MS: Derivatization of the phenolic hydroxyl group (e.g., with BSTFA) may be necessary to improve volatility and peak shape. A non-polar capillary column is typically used for separation.
-
-
Mass Spectrometric Analysis:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is crucial to resolve the isotopic peaks.
-
Data Acquisition: Acquire full-scan mass spectra over a mass range that includes the molecular ions of all expected isotopic species of Triclosan (m/z ~287-293).
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of the [M-H]⁻ ions (for LC-MS) or M⁺· ions (for GC-MS) of Triclosan-d0, d1, d2, and d3.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity (enrichment) of the d3 species using the following formula: % d3 Enrichment = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
¹H NMR and ²H (Deuterium) NMR are complementary techniques that provide information on the location and extent of deuteration.
Objective: To confirm the positions of deuterium labeling and estimate the isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of this compound in an appropriate deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium confirms the positions of labeling. For this compound, where the 2,4-dichlorophenoxy ring is labeled, the signals for these aromatic protons should be diminished.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of signals in the ²H spectrum at the chemical shifts corresponding to the positions of the replaced protons provides direct evidence of deuteration at those sites.
-
-
Quantitative Estimation:
-
By comparing the integral of a residual proton signal in the labeled position (in ¹H NMR) to the integral of a proton signal in an unlabeled position, an estimation of the isotopic enrichment can be made. However, this is less accurate than the MS method.
-
Signaling Pathways and Experimental Workflows
Triclosan has been shown to interact with several biological pathways, and this compound is an invaluable tool for studying its metabolism and mechanism of action. The stability of the C-D bond compared to the C-H bond can be useful in metabolic stability studies.
Triclosan Metabolism
Triclosan undergoes both Phase I (hydroxylation) and Phase II (glucuronidation and sulfation) metabolism. The use of this compound can aid in the identification and quantification of these metabolites in complex biological matrices.
Figure 1. Metabolic pathway of Triclosan.
Disruption of Mast Cell Signaling
Triclosan has been demonstrated to inhibit mast cell degranulation by affecting calcium signaling pathways.
References
Stability and Storage of Triclosan-d3 Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Triclosan-d3 analytical standards. Understanding the stability profile of these standards is critical for ensuring the accuracy and reliability of analytical data in research and development settings. This document outlines known stability data, recommended storage protocols, and detailed experimental methodologies for stability assessment.
Introduction to this compound
This compound is the deuterium-labeled form of Triclosan, a broad-spectrum antimicrobial agent.[1] Deuterated standards are essential for isotope dilution mass spectrometry (IDMS) techniques, providing a reliable internal standard for the accurate quantification of Triclosan in various matrices. Given its use as a reference material, maintaining the integrity and stability of this compound is of paramount importance.
Recommended Storage and Handling
Proper storage and handling are crucial to prevent the degradation of this compound standards. The following conditions are recommended based on available data sheets and general chemical stability principles.
Solid Form:
-
Temperature: Store in a freezer at -20°C for long-term storage.[2]
-
Light: Protect from light.[3] Triclosan is susceptible to photolytic degradation.
-
Container: Keep in a tightly sealed, original container in a dry and well-ventilated area.
In Solution:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
Temperature: Store stock solutions at or below -20°C. Some suppliers suggest that stock solutions can be stored below -20°C for several months.
-
Short-term Storage: For short-term use, solutions in DMSO may be kept at 4°C for up to two weeks, although colder temperatures are preferable.
Stability Profile of Triclosan
While specific long-term stability studies on this compound are not widely published, the stability of its non-deuterated counterpart, Triclosan, has been investigated. The isotopic labeling in this compound is not expected to significantly alter its chemical stability. Therefore, the stability data for Triclosan serves as a strong indicator for the behavior of this compound.
Degradation Pathways
Triclosan is known to degrade under specific conditions, primarily through:
-
Photolysis: Exposure to UV light can lead to the cleavage of the ether bond and other transformations.[4]
-
Chlorination: Reaction with free chlorine can result in the formation of chlorinated byproducts.
-
Oxidation: Triclosan has moderate stability in the presence of oxidizing compounds.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of Triclosan under various conditions.
Table 1: Thermal Stability of Triclosan
| Temperature | Duration | Matrix/Solvent | Purity/Concentration Change |
| 37°C | 90 days | Disinfectant solution | No evident change in concentration |
| 54°C | 14 days | Disinfectant solution | No evident change in concentration |
Table 2: Photolytic Stability of Triclosan
| Condition | Matrix | Half-life |
| Artificial UV light | pH 7 aqueous solution | 41 minutes |
| Sunlight | Surface water | 2 to 2000 days (latitude and season dependent) |
| Dry loamy soil | - | 17 days |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, validated stability-indicating analytical methods are required. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
Stability-Indicating HPLC-UV Method
This method is designed to separate Triclosan from its potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.02 M KH2PO4 at pH 2.7). A common mobile phase composition is a mixture of methanol, acetonitrile, and water (40:40:20, v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation:
-
Accurately weigh a portion of the this compound standard.
-
Dissolve in a suitable solvent (e.g., mobile phase or methanol) to a known concentration.
-
For stability studies, subject aliquots of the solution to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation).
-
Prior to injection, dilute the samples to an appropriate concentration within the calibration range of the instrument.
-
-
Analysis: Inject the prepared samples into the HPLC system. The stability is assessed by monitoring the peak area of this compound and observing the appearance of any new peaks corresponding to degradation products.
GC-MS Analysis Protocol
GC-MS is a highly sensitive and specific method for the analysis of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity. The specific m/z ions for this compound and its potential degradation products should be monitored.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as methanol or ethyl acetate.
-
For some applications, derivatization may be necessary to improve chromatographic performance, although it is not always required.
-
Subject aliquots to stress conditions as described for the HPLC method.
-
Dilute samples to the appropriate concentration range for GC-MS analysis.
-
Visualizations
The following diagrams illustrate key concepts related to Triclosan's mechanism and stability testing.
Caption: Mechanism of action of Triclosan.
References
A Technical Guide to Triclosan-d3: Sourcing, Quality, and Application as an Internal Standard
For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical testing. Triclosan-d3, the deuterated analog of the broad-spectrum antimicrobial agent Triclosan, serves as an essential internal standard for the quantification of Triclosan in various matrices. This technical guide provides an in-depth overview of this compound, including a list of suppliers, key quality specifications, and a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.
This compound: Suppliers and Quality Specifications
Several reputable chemical suppliers offer this compound for research and analytical purposes. The quality of the standard is paramount for its function, with key parameters including chemical and isotopic purity. Below is a summary of typical quality specifications available from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Storage Conditions |
| Veeprho | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.55 | Information available upon request | Information available upon request | Information available upon request |
| Aquigen Bio Sciences | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | Not Specified | High-quality reference standard | Information available upon request | Information available upon request |
| MedchemExpress | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.56 | ≥98.0% | ≥99% | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
| LGC Standards | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.56 | >95% (HPLC) | 97 atom % D | -20°C |
| QCS Standards | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.55 | Information available upon request | Information available upon request | Information available upon request |
| CRS Laboratories | 1020719-98-5 | C₁₂H₄D₃Cl₃O₂ | 292.57 | Information available upon request | Information available upon request | Information available upon request |
Experimental Protocol: Quantification of Triclosan in Aqueous Samples using this compound Internal Standard by LC-MS
This protocol is adapted from established methodologies, such as the U.S. Environmental Protection Agency (EPA) Method 542, for the analysis of pharmaceuticals and personal care products in drinking water.[1] It outlines the use of this compound as an internal standard for the accurate quantification of Triclosan.
Preparation of Stock and Working Solutions
-
This compound Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
This compound Internal Standard Primary Dilution Standard (IS PDS) (1.00 µg/mL): Dilute the stock solution with an appropriate volume of methanol. For example, add 100 µL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and bring to volume with methanol.
-
Triclosan Stock Solution (1000 µg/mL): Prepare a stock solution of the non-labeled Triclosan standard in the same manner as the this compound stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Triclosan stock solution into a known volume of the sample matrix (e.g., reagent water). Each calibration standard must be fortified with the this compound internal standard to a constant final concentration (e.g., 10 ng/mL).
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Fortification: To a 100 mL water sample, add a known amount of the this compound IS PDS to achieve the same final concentration as in the calibration standards.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18) by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge.
-
Elution: Elute the retained analytes (Triclosan and this compound) from the cartridge using a suitable solvent, such as methanol or a mixture of methanol and acetone.[1]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., 1 mL of 50:50 methanol:water).
LC-MS Analysis
-
Injection: Inject an aliquot of the reconstituted sample extract onto the LC-MS system.
-
Chromatographic Separation: Separate Triclosan and this compound on a suitable C18 analytical column using a gradient elution program with mobile phases such as water with formic acid and acetonitrile.
-
Mass Spectrometric Detection: Detect the analytes using a mass spectrometer operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both Triclosan and this compound.
Quantification
The concentration of Triclosan in the sample is determined by calculating the ratio of the peak area of Triclosan to the peak area of the this compound internal standard. This ratio is then compared to the calibration curve generated from the analysis of the calibration standards.
Analytical Workflow for Triclosan Quantification
The following diagram illustrates the typical workflow for the quantification of Triclosan in an environmental sample using this compound as an internal standard.
Caption: Workflow for Triclosan analysis using an internal standard.
This guide provides a foundational understanding of this compound for its application in analytical research. For specific applications, researchers should consult detailed methodologies and perform appropriate method validation.
References
An In-Depth Technical Guide to Triclosan-d3: CAS Number, Identifiers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triclosan-d3, a deuterated analog of the widely used antimicrobial agent Triclosan. This document details its chemical identifiers, physical properties, and primary applications, with a focus on its role as an internal standard in analytical chemistry. Experimental protocols for its use and a plausible synthetic approach are also discussed.
Core Identifiers and Properties of this compound
This compound is a stable, isotopically labeled form of Triclosan, where three hydrogen atoms on the 2,4-dichlorophenoxy ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its parent compound, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Identifier | Value |
| CAS Number | 1020719-98-5 |
| IUPAC Name | 5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol |
| Molecular Formula | C₁₂H₄D₃Cl₃O₂ |
| Molecular Weight | 292.56 g/mol |
| Synonyms | 5-Chloro-2-(2,4-dichloro-3,5,6-d3-phenoxy)phenol, 2,4,4'-Trichloro-2'-hydroxydiphenyl-d3 Ether, D3-Triclosan |
| Physical Form | Off-white to pale yellow oil or low-melting solid |
| Melting Point | 42-45°C |
| Solubility | Slightly soluble in chloroform and methanol |
Synthesis of this compound: A Representative Approach
A likely synthetic route would be the Williamson ether synthesis, reacting the potassium salt of 5-chloro-2-hydroxyphenol with a deuterated 1,2,4-trichlorobenzene. Alternatively, and more commonly for this specific isotopic labeling pattern, the reaction would involve the coupling of 4-chlorophenol with 2,5-dichloro-1-nitrobenzene-d3, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group.
A general, non-isotopic synthesis of Triclosan involves the reaction of 2,5-dichloronitrobenzene with 2,4-dichlorophenol in the presence of a base, followed by reduction of the nitro group, diazotization, and hydrolysis. To produce this compound, a deuterated 2,4-dichlorophenol (2,4-dichlorophenol-d3) would be used as a starting material.
Experimental Protocols: Application as an Internal Standard
This compound is primarily utilized as an internal standard for the accurate quantification of Triclosan in various matrices, including environmental samples (water, soil, biosolids) and biological samples (urine, plasma, milk). Its use helps to correct for variations in sample preparation and instrument response.
Preparation of this compound Internal Standard Stock Solution (Based on EPA Method 542)
This protocol outlines the preparation of a stock solution of this compound, which can then be diluted to create working standards for spiking into samples.
Materials:
-
This compound solid standard
-
Methanol (HPLC grade or higher)
-
10-mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the this compound solid into a tared 10-mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of methanol to dissolve the solid.
-
Once dissolved, dilute to the 10-mL mark with methanol.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
This creates a stock standard solution of approximately 1 mg/mL. This stock solution should be stored at a controlled temperature, typically refrigerated, and protected from light.
General Workflow for Quantification of Triclosan using LC-MS/MS with this compound Internal Standard
This workflow provides a general overview of the analytical process for determining Triclosan concentrations in a sample.
Caption: General workflow for the quantification of Triclosan.
Mechanism of Action of Triclosan: Inhibition of Fatty Acid Synthesis
The primary antibacterial action of Triclosan involves the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, a key component of the bacterial fatty acid synthesis pathway. This pathway is essential for building and maintaining cell membranes. By blocking this enzyme, Triclosan disrupts membrane integrity, leading to bacteriostasis and, at higher concentrations, cell death. Humans lack the ENR enzyme, which contributes to the selective toxicity of Triclosan against bacteria.
Caption: Triclosan's inhibition of bacterial fatty acid synthesis.
This in-depth guide provides essential technical information on this compound for researchers and professionals in related fields. The use of isotopically labeled standards like this compound is crucial for generating accurate and reliable data in analytical and drug development studies.
physical and chemical characteristics of Triclosan-d3
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Triclosan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental . It includes a detailed summary of its properties, experimental protocols for its use in quantitative analysis, and a visual representation of a typical analytical workflow. This compound is the deuterium-labeled form of Triclosan, a broad-spectrum antibacterial and antifungal agent. Its primary application in research is as an internal standard for the accurate quantification of Triclosan in various biological and environmental matrices through isotope dilution mass spectrometry.[1]
Physical and Chemical Properties
The essential physical and chemical data for this compound are compiled in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2-(2,4-dichlorophenoxy-3,5,6-d3)phenol | [1] |
| Synonyms | This compound (2,4-dichlorophenoxy-d3), 5-Chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | [2][3] |
| CAS Number | 1020719-98-5 | [2] |
| Chemical Formula | C₁₂H₄D₃Cl₃O₂ | [2] |
| Molecular Weight | 292.56 g/mol | |
| Appearance | White to off-white solid or an off-white to pale yellow oil to low-melting solid.[2][] | [2][] |
| Melting Point | 42-45 °C or 56-58 °C | [2][3] |
| Boiling Point | 280-290 °C (unlabeled Triclosan) | [2] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) (≥ 100 mg/mL), Chloroform, and Methanol; Insoluble in water (< 0.1 mg/mL).[3][] | [5][3][] |
| log P (octanol/water) | 4.76 (unlabeled Triclosan) | [2] |
| Storage Conditions | Recommended storage at -20°C.[5][6] | [6] |
| Stability | Stable under recommended storage conditions.[2] | [2] |
Experimental Protocols
This compound is instrumental in analytical methods requiring high precision and accuracy. Below are detailed protocols for its application.
Protocol 1: Quantitative Analysis of Triclosan in Water by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the determination of Triclosan in various water matrices, including surface water, wastewater, and drinking water.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analyte from the water sample and remove interfering matrix components.
-
Materials:
-
500 mL water sample
-
This compound solution (as internal standard)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Reagent Water (deionized)
-
Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridges
-
-
Methodology:
-
A 500 mL water sample is fortified with a known quantity of this compound internal standard.
-
The SPE cartridge is conditioned with 5 mL of methanol, followed by 5 mL of reagent water.
-
The fortified water sample is passed through the conditioned SPE cartridge.
-
The cartridge is then washed with reagent water to remove polar impurities.
-
The retained analytes (Triclosan and this compound) are eluted from the cartridge using a mixture of methanol and acetone.
-
The eluate is concentrated, often to dryness under a gentle stream of nitrogen, and then reconstituted in a specific volume of the initial mobile phase for LC-MS/MS analysis.[7]
-
2. Instrumental Analysis: LC-MS/MS
-
Objective: To chromatographically separate and quantify Triclosan using the deuterated internal standard.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The precursor and product ions for both Triclosan and this compound are monitored. For example, a precursor ion of m/z 287 for triclosan and m/z 299 for ¹³C₁₂-labeled triclosan have been used.[9]
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte (Triclosan) to the peak area of the internal standard (this compound) against the concentration of the calibration standards. The concentration of Triclosan in the sample is then calculated from this curve. This isotope dilution technique effectively corrects for matrix effects and variations in instrument response.[8]
-
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the quantitative analysis of Triclosan using this compound as an internal standard.
Caption: Workflow for the analysis of Triclosan using this compound.
References
Solubility Profile of Triclosan-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Triclosan-d3 in various common organic solvents. This compound is the deuterium-labeled version of Triclosan, an antibacterial and antifungal agent.[1] Deuterated analogs like this compound are frequently used as internal standards in analytical research, particularly in mass spectrometry and liquid chromatography, to ensure precise quantification in biological samples and pharmacokinetic studies.[2] Understanding the solubility of this compound is critical for accurate sample preparation, method development, and ensuring reliable analytical results.
While specific quantitative solubility data for this compound is limited, the solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, Triclosan. Isotopic substitution with deuterium generally has a negligible effect on solubility properties.[3] Therefore, this guide utilizes data available for Triclosan as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of Triclosan, and by extension this compound, has been determined in a range of organic solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be presented in various units, and values can differ based on experimental conditions such as temperature and purity of materials.
| Solvent | Solubility (at 25°C unless noted) | Molarity (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 341.81 | [1] |
| Methanol | 100 mg/mL (requires sonication) | 345.37 | [4] |
| Ethanol (95%) | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |
| Acetone | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | ~103.6 | [7] |
| Acetonitrile (AcCN) | Soluble; less than Acetone & Ethyl Acetate | Not specified | [8][9] |
| Isopropanol | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |
| Propylene Glycol | >100 g / 100 g solvent (>1000 mg/mL) | >3418 | [5][6] |
| n-Hexane | 8.5 g / 100 g solvent (85 mg/mL) | ~290 | [5][10] |
| Chloroform | 0.412 mole fraction | Not applicable | [11] |
Note: The molecular weight of this compound is 292.56 g/mol .[1] Molarity calculations are based on this value. For non-deuterated Triclosan (MW: 289.54 g/mol ), the molarity would be slightly higher.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The "shake-flask" method is a standard and widely accepted protocol for measuring equilibrium solubility.[12] The following procedure is a generalized protocol adapted from common laboratory practices for preparing solutions and determining solubility.[12][13]
Protocol: Shake-Flask Method for Solubility Assessment
-
Preparation of Solute: Ensure the this compound is a pure, crystalline solid. If necessary, grind the compound into a fine powder to increase the surface area and facilitate dissolution.[13]
-
Solvent Addition: Add an excess amount of the this compound solid to a known volume of the desired organic solvent in a clean glass vial or flask. The presence of undissolved solid at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[12]
-
Equilibration:
-
Seal the container securely to prevent solvent evaporation.
-
Agitate the mixture using a mechanical shaker or orbital incubator at a constant, controlled temperature (e.g., 25°C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[12]
-
For compounds that are difficult to dissolve, gentle warming to 37°C and sonication in an ultrasonic bath can be used to accelerate the process.[1] Allow the solution to cool back to the target temperature and continue shaking to ensure equilibrium at that temperature.
-
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed until the excess solid has settled. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification:
-
Dilute a precise volume of the clear, saturated supernatant with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][14]
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Visualized Workflows and Logic
Visual diagrams help clarify complex experimental processes and decision-making logic. The following workflows are presented in DOT language for Graphviz.
Caption: Workflow for solubility determination using the shake-flask method.
For researchers encountering challenges with dissolution, a logical troubleshooting process is beneficial.
Caption: Decision tree for troubleshooting poor compound solubility.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. veeprho.com [veeprho.com]
- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 3: Solubility of triclosan in selected solvents and chemicals - Figures and Tables [ec.europa.eu]
- 6. Table 3: Solubility of triclosan in selected solvents and chemicals - Figures and Tables [copublications.greenfacts.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. dioxin20xx.org [dioxin20xx.org]
Safeguarding Research: A Technical Guide to Handling Triclosan-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and data associated with Triclosan-d3, a deuterated analog of the broad-spectrum antimicrobial agent, Triclosan. Understanding and implementing these guidelines is paramount to ensuring a safe laboratory environment and the integrity of research outcomes. This compound is utilized in various research applications, including as an internal standard in analytical and pharmacokinetic studies.[1][2]
Core Safety and Handling Protocols
Proper handling of this compound is crucial to minimize exposure risks and prevent contamination. The following procedures are derived from established safety data sheets and should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling involves the consistent use of appropriate personal protective equipment.[1][3]
Caption: Personal Protective Equipment (PPE) for Handling this compound.
Spill Management Protocol
In the event of a spill, a structured and calm response is necessary to mitigate any potential hazards.
Caption: Workflow for Responding to a this compound Spill.
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.[3]
Caption: First Aid Procedures for this compound Exposure.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C12H4D3Cl3O2 | [3] |
| Molecular Weight | 292.56 g/mol | [2][4] |
| Physical State | Solid | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 56 - 58 °C (133 - 136 °F) | [3] |
| Boiling Point | 280 - 290 °C (536 - 554 °F) | [3] |
| Water Solubility | 10 mg/L | [3] |
| Solubility in DMSO | ≥ 100 mg/mL | [2] |
| Partition Coefficient (log Pow) | 4.76 | [3] |
Toxicological Data
The toxicological data for Triclosan is often used as a reference for this compound due to their structural similarity.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3,700 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 9,300 mg/kg | [3] |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazard statements:
Key precautionary statements include:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Experimental Protocols
The following protocols are standard procedures for safe handling and emergency response.
General Handling and Storage
Objective: To ensure the safe handling and storage of this compound to maintain its integrity and prevent accidental exposure.
Methodology:
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Ensure adequate ventilation, preferably within a laboratory fume hood.[3]
-
Store at room temperature in a well-ventilated area.[3]
-
Keep containers tightly closed when not in use.
-
Incompatible with strong oxidizing agents.[3]
Accidental Release Measures
Objective: To safely manage and clean up a spill of this compound.
Methodology:
-
Use personal protective equipment, including gloves, lab coat, and eye protection.[3]
-
Avoid breathing dust by ensuring adequate ventilation.[3]
-
Prevent the product from entering drains.[3]
-
Carefully pick up the spilled material without creating dust.
-
Place the collected material into a suitable, closed container for disposal.[3]
Firefighting Measures
Objective: To safely extinguish a fire involving this compound.
Methodology:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][5]
-
Firefighters should wear self-contained breathing apparatus if necessary.[3]
-
Hazardous decomposition products under fire conditions include carbon oxides and hydrogen chloride gas.[3]
References
Methodological & Application
Application Note: High-Throughput Analysis of Triclosan in Environmental and Biological Matrices using Triclosan-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclosan (TCS) is a broad-spectrum antimicrobial agent extensively used in a variety of personal care products, including soaps, toothpastes, and cosmetics.[1][2][3] Its widespread use has led to its detection in various environmental compartments such as wastewater, surface water, and biosolids, as well as in human biological samples like urine.[1][4] Due to concerns about its potential endocrine-disrupting effects and the development of antibiotic resistance, robust and sensitive analytical methods are crucial for monitoring its presence and ensuring human and environmental safety.[1][3]
This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of triclosan in diverse matrices. The use of a stable isotope-labeled internal standard, Triclosan-d3, ensures high accuracy and precision by compensating for matrix effects, variations in sample preparation, and instrument response.[5]
Experimental Protocols
Materials and Reagents
-
Triclosan and this compound standards (Wellington Laboratories, Ontario, Canada)[6]
-
HPLC-grade acetonitrile, methanol, and water (Tedia, USA)[6]
-
Formic acid and ammonium formate (Sigma-Aldrich)
-
Solid Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer sorbent (e.g., Oasis HLB)[7]
-
Syringe filters (0.2 µm or 0.45 µm)[1]
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Triclosan and this compound into separate 10 mL volumetric flasks and dissolve in methanol.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to construct a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in acetonitrile to spike into all samples and calibration standards.[6]
Sample Preparation
The appropriate sample preparation method depends on the matrix. Below are protocols for common matrices.
-
Filter the water sample through a 0.45 µm filter.[1]
-
For low concentration samples, perform Solid Phase Extraction (SPE).[7]
-
Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.[5]
-
Load 50-500 mL of the water sample onto the cartridge.
-
Wash the cartridge with 5 mL of reagent water.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.[5]
-
Elute the analytes with 5 mL of methanol followed by 5 mL of a 10:90 (v/v) methanol/MTBE solution.[5] Alternatively, a 1:1 acetonitrile:methanol mixture can be used for elution.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the internal standard spiking solution (this compound in acetonitrile).[6]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Dry the sample at 70°C for 24 hours and homogenize using a mortar and pestle.[4]
-
Weigh 0.25 g of the dried sample into a centrifuge tube.[9]
-
Spike with the this compound internal standard solution.
-
Add 5 mL of an extraction solvent (e.g., methylene chloride or a 1:1 mixture of methanol and acetone).[4][9]
-
Vortex for 2 minutes, sonicate for 5-10 minutes, and vortex again for 1 minute.[1][9]
-
Centrifuge the sample at 3000-4000 rpm for 15-30 minutes.[1][4]
-
Collect the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial.[9]
-
Accurately weigh approximately 0.15 g of the sample into an Erlenmeyer flask.[1]
-
For viscous products, dissolve in 10 mL of 0.01 M NaOH solution and sonicate for 10 minutes.[1]
-
For less viscous products, dilute with methanol (e.g., 1:5 or 1:10 dilution).[1]
-
Centrifuge the sample at 3000 rpm for 15 minutes.[1]
-
Collect the supernatant, spike with the this compound internal standard, and filter through a 0.45 µm syringe filter into an autosampler vial.[1]
-
Thaw and vortex the urine sample.
-
Take a 1 mL aliquot and spike with the this compound internal standard.
-
Perform enzymatic hydrolysis to deconjugate triclosan metabolites (glucuronide and sulfate conjugates).
-
Proceed with Supported Liquid Extraction (SLE) or SPE for cleanup.[10]
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
LC-MS/MS Analysis
-
HPLC System: Agilent 1290 Infinity or equivalent
-
Column: C18 reversed-phase column (e.g., Waters X-terra MS-C8, 100 x 2.1 mm, 3.5 µm)[6]
-
Mobile Phase A: Water with 0.5% acetic acid and 5 mM ammonium formate[6]
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 5 mM ammonium formate[6]
-
Gradient: Start with 30% B, hold for 5 min, ramp to 90% B in 15 min, hold for 2 min.[6]
-
Column Temperature: 30 - 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, API-4000)[7][12]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Triclosan: Monitor the transition from the precursor ion [M-H]⁻ to specific product ions.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of Triclosan using this compound as an internal standard.
| Parameter | Value | Reference |
| Linearity Range | 1 - 2000 ng/L | [13] |
| Correlation Coefficient (r²) | > 0.99 | [13] |
| Limit of Detection (LOD) | 4 - 94 ng/L | [13] |
| Limit of Quantification (LOQ) | 1.0 - 3.0 ng/L | [14] |
| Recovery | 85% - 116% | [5][7] |
| Relative Standard Deviation (RSD) | < 15% | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Triclosan in environmental and biological samples using LC-MS/MS with this compound as an internal standard.
Logical Relationship of Method Components
This diagram shows the logical relationship and dependencies between the different components of the analytical method.
References
- 1. publishing.bceln.ca [publishing.bceln.ca]
- 2. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. agilent.com [agilent.com]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Triclosan in Environmental Samples using Triclosan-d3 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Triclosan (TCS) in complex environmental matrices, such as wastewater and sludge. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with isotopic dilution, employing Triclosan-d3 as an internal standard to ensure high accuracy and precision. Sample preparation involves extraction followed by derivatization to improve chromatographic performance. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of Triclosan.
Introduction
Triclosan is a widely used antimicrobial agent found in numerous personal care products and consumer goods. Its extensive use has led to its presence in various environmental compartments, raising concerns about its potential ecological and human health impacts. Accurate quantification of Triclosan in environmental samples is crucial for monitoring its fate and transport. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. However, the complexity of environmental matrices can lead to significant matrix effects, affecting the accuracy and precision of quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to compensate for these matrix effects and variations during sample preparation and analysis.[1][2] This method, known as isotopic dilution, relies on the similar chemical and physical properties of the analyte and its deuterated analog.[1]
This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of Triclosan in environmental samples using this compound as an internal standard.
Experimental Protocols
Sample Preparation
For Wastewater Samples (Liquid-Liquid Extraction):
-
To a 100 mL water sample, add a known concentration of this compound internal standard.
-
Adjust the pH of the sample to < 2 with a suitable acid (e.g., sulfuric acid).
-
Perform liquid-liquid extraction by shaking the sample with 50 mL of dichloromethane (DCM) for 2 minutes.
-
Allow the layers to separate and collect the organic (DCM) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of DCM.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
For Sludge/Biosolid Samples (Accelerated Solvent Extraction - ASE):
-
Homogenize the sludge or biosolid sample.
-
Mix 1-2 g of the homogenized sample with a drying agent like diatomaceous earth.
-
Spike the sample with a known amount of this compound internal standard.
-
Place the mixture into an ASE cell.
-
Perform accelerated solvent extraction using a suitable solvent such as dichloromethane or a mixture of acetone and hexane.
-
Concentrate the resulting extract to 1 mL.
Derivatization
To improve the volatility and thermal stability of Triclosan for GC analysis, a derivatization step is often necessary.[1]
-
To the 1 mL concentrated extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).[3]
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized Triclosan.
-
Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions (Example for TMS-derivatized compounds):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (Example):
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Triclosan-TMS | 360 | 362 | 205 |
| This compound-TMS | 363 | 365 | 208 |
Note: The specific ions and GC conditions may need to be optimized based on the instrumentation and derivatization agent used.
Data Presentation
The quantitative data should be summarized for clear comparison. The use of an internal standard allows for the calculation of the relative response factor (RRF), which is then used to determine the concentration of Triclosan in the samples.
Table 1: Example Calibration Data for Triclosan Quantification
| Calibration Level | Triclosan Conc. (ng/mL) | This compound Conc. (ng/mL) | Triclosan Peak Area | This compound Peak Area | Area Ratio (TCS/TCS-d3) |
| 1 | 1 | 50 | 15,000 | 750,000 | 0.020 |
| 2 | 5 | 50 | 78,000 | 765,000 | 0.102 |
| 3 | 10 | 50 | 160,000 | 770,000 | 0.208 |
| 4 | 50 | 50 | 810,000 | 755,000 | 1.073 |
| 5 | 100 | 50 | 1,650,000 | 760,000 | 2.171 |
A calibration curve is generated by plotting the area ratio against the concentration ratio. The concentration of Triclosan in the unknown samples is then calculated using the equation of the line from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS quantification of Triclosan.
Logical Relationship of Isotopic Dilution
Caption: Logic of isotopic dilution for accurate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of triclosan and methyl triclosan in environmental solid samples by matrix solid-phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triclosan in Wastewater using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of triclosan in various wastewater matrices. The protocol employs a solid-phase extraction (SPE) pre-concentration step followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Triclosan-d3 as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in recovery. This method is suitable for researchers, environmental scientists, and professionals in drug development monitoring the fate and transport of triclosan in aquatic environments.
Introduction
Triclosan is a widely used antimicrobial agent found in numerous personal care and consumer products.[1][2][3] Due to its widespread use, it is frequently detected in wastewater treatment plant influents and effluents, raising concerns about its potential environmental impact and the development of antibiotic-resistant bacteria.[3][4][5] Accurate and reliable analytical methods are crucial for monitoring its presence and concentration in wastewater. This application note describes a validated method for the determination of triclosan in wastewater using solid-phase extraction and LC-MS/MS with this compound as an internal standard for accurate quantification.
Experimental Protocol
Materials and Reagents
-
Triclosan (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric, 60 mg/3 mL)[4][6]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 100-500 mL of wastewater samples in amber glass bottles. Acidify the samples to pH 2-3 with sulfuric or phosphoric acid to improve the stability of triclosan. If not analyzed immediately, store the samples at 4°C.
-
Internal Standard Spiking: Spike the known volume of the wastewater sample with this compound internal standard solution to a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained triclosan and this compound from the cartridge with 5 mL of methanol or a 1:1 mixture of acetonitrile and methanol.[4]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)[4]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM ammonium formate in water[7][8]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute triclosan.
-
Injection Volume: 10 µL[4]
-
Column Temperature: 30°C[4]
-
-
Tandem Mass Spectrometry (MS/MS):
Quantification
Prepare a calibration curve by plotting the ratio of the peak area of triclosan to the peak area of this compound against the concentration of triclosan standards. The concentration of triclosan in the wastewater samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of triclosan in wastewater using an isotopic dilution method.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 50 ng/L | [4] |
| Limit of Quantification (LOQ) | 1.0 - 3.0 ng/L | [6] |
| Recovery | 80 - 95% | [6] |
| Relative Standard Deviation (RSD) | < 15% | [6] |
| Typical Influent Concentration | 3.8 - 16.6 µg/L | [9] |
| Typical Effluent Concentration | 0.2 - 2.7 µg/L | [9] |
Experimental Workflow Diagram
References
- 1. shimadzu.com [shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
- 4. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
- 5. Measurement of triclosan in wastewater treatment systems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. Measurement of triclosan in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triclosan-d3 in Environmental Sample Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of triclosan in environmental samples using Triclosan-d3 as an internal standard. The use of an isotopically labeled internal standard like this compound is crucial for accurate quantification in complex matrices, as it effectively corrects for matrix effects, sample preparation losses, and instrument variability.[1] The methodologies described herein are primarily based on isotope dilution mass spectrometry (ID-MS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).
Overview of this compound Application
This compound is a deuterated form of triclosan, an antimicrobial agent widely used in personal care products and consequently detected in various environmental compartments.[2] Due to its structural similarity and identical physicochemical properties to the native triclosan, this compound serves as an ideal internal standard for quantitative analysis. It is added to samples at the beginning of the analytical process, co-extracted with the target analyte, and analyzed simultaneously. The ratio of the signal from the native triclosan to that of this compound is used to calculate the concentration of triclosan in the sample, thereby ensuring high accuracy and precision.
Logical Relationship: Isotope Dilution Mass Spectrometry
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Experimental Protocols
Protocol for Analysis of Triclosan in Water Samples (e.g., Wastewater, Surface Water, Drinking Water) using LC-MS/MS
This protocol is adapted from established methods for the analysis of pharmaceuticals and personal care products in aqueous matrices.[3]
2.1.1. Materials and Reagents
-
Triclosan and this compound standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced (HLB) or C18)[3]
-
Nitrogen gas for evaporation
2.1.2. Preparation of Standards
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dissolve in methanol.
-
Working Internal Standard Solution (e.g., 1 µg/mL): Serially dilute the primary stock standard with methanol to achieve the desired concentration. The final concentration in the sample extract should be within the calibration range.[3]
2.1.3. Sample Preparation (Solid-Phase Extraction)
Experimental Workflow: Water Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for water sample analysis.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Preserve if necessary and store at 4°C.
-
Spiking: Add a known amount of the this compound working internal standard solution to the water sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by equilibration with HPLC-grade water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., a small volume of water or a water/methanol mixture) to remove polar interferences.
-
Elution: Elute the retained triclosan and this compound from the cartridge using a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
2.1.4. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for triclosan.[4]
Table 1: Example LC-MS/MS Parameters for Triclosan and this compound
| Parameter | Setting |
| LC Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.5% acetic acid and 5 mM ammonium formate[4] |
| Mobile Phase B | Acetonitrile with 0.5% acetic acid and 5 mM ammonium formate[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Ionization Mode | ESI Negative |
| Precursor Ion (m/z) | Triclosan: 287, this compound: 290 (adjust based on specific deuteration) |
| Product Ions (m/z) | Monitor at least two transitions for confirmation. |
Protocol for Analysis of Triclosan in Biosolids Samples using GC-MS/MS
This protocol is based on methods developed for the analysis of triclosan and its metabolites in solid matrices like biosolids.[2]
2.2.1. Materials and Reagents
-
Triclosan and this compound standards
-
Methylene chloride (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer and sonicator
2.2.2. Preparation of Standards
Prepare stock and working solutions of this compound in a suitable solvent like methylene chloride, similar to the LC-MS/MS protocol.
2.2.3. Sample Preparation (Solvent Extraction)
Experimental Workflow: Biosolid Sample Preparation
Caption: Solvent extraction workflow for biosolid sample analysis.
-
Sample Homogenization: Homogenize the biosolid sample to ensure uniformity.
-
Spiking: Weigh a portion of the homogenized sample (e.g., 0.25 g) into a centrifuge tube and spike with a known amount of this compound internal standard.[2]
-
Solvent Extraction: Add a suitable extraction solvent (e.g., methylene chloride) to the sample.[2]
-
Extraction: Vortex and sonicate the sample to ensure efficient extraction of triclosan and this compound.[2]
-
Phase Separation: Centrifuge the sample to separate the solid material from the solvent extract.
-
Collection and Filtration: Carefully collect the supernatant and filter it prior to GC-MS/MS analysis.[2]
2.2.4. GC-MS/MS Analysis
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5) is suitable for separating triclosan.[2]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.
-
Ionization: Electron Ionization (EI).
Table 2: Example GC-MS/MS Parameters for Triclosan and this compound
| Parameter | Setting |
| GC Column | DB-5, 20 m x 0.18 mm, 0.18 µm |
| Injector Temperature | 280 °C |
| Oven Program | Start at 70°C, hold for 0.5 min, ramp at 10°C/min to 178°C, then ramp at 2°C/min to 196°C, finally ramp at 55°C/min to 320°C and hold for 3.5 min.[2] |
| Carrier Gas Flow | 1.1 mL/min (constant flow)[2] |
| Ionization Mode | EI |
| Precursor Ion (m/z) | To be determined based on the mass spectrum of triclosan and this compound. |
| Product Ions (m/z) | Select characteristic fragment ions for quantification and confirmation. |
Data Presentation
The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance data for methods employing this approach.
Table 3: Method Performance for Triclosan Analysis in Water Samples
| Parameter | Value | Reference |
| Recovery | 80 - 95% | [1] |
| Limit of Quantification (LOQ) | 1.0 ng/L | [1] |
| Relative Standard Deviation (RSD) | < 11% (inter-batch) | [1] |
Table 4: Method Performance for Triclosan Analysis in Biosolid Samples
| Parameter | Value | Reference |
| Recovery | 89 - 115% | [2] |
| Limit of Quantification (LOQ) | 20 ng/g | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
Conclusion
The application of this compound as an internal standard in isotope dilution mass spectrometry methods provides a robust and reliable approach for the quantification of triclosan in diverse and complex environmental matrices. The detailed protocols and performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement these advanced analytical techniques in their laboratories. The use of these methods is essential for accurate environmental monitoring and risk assessment of triclosan.
References
Application Note: Quantification of Triclosan in Sewage Sludge using Isotope Dilution Mass Spectrometry with Triclosan-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triclosan (TCS) is a widely used antimicrobial agent found in numerous consumer and personal care products.[1][2][3] Due to its extensive use, it is frequently detected in wastewater and subsequently accumulates in sewage sludge.[4][5] The hydrophobic nature of Triclosan contributes to its partitioning into the solid phase during wastewater treatment.[4] Monitoring the concentration of Triclosan in sewage sludge is crucial for assessing its environmental fate and potential risks, especially when sludge is used as an agricultural fertilizer.
This application note provides a detailed protocol for the quantification of Triclosan in sewage sludge using a robust analytical method based on isotope dilution with Triclosan-d3 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is critical for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
1. Materials and Reagents
-
Triclosan (≥97% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetone (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
This protocol is a composite of established methods for extracting Triclosan from complex solid matrices like sewage sludge.[6][7][8][9]
-
Sample Homogenization: Sewage sludge samples are first dried to a stable mass, typically through freeze-drying or oven drying at a controlled temperature (e.g., 70°C for 24 hours), and then homogenized using a mortar and pestle.[6]
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to a pre-weighed aliquot (e.g., 0.5-1.0 g) of the dried, homogenized sludge. This step is crucial for the isotope dilution method.
-
Ultrasonic Extraction:
-
Add 10-15 mL of an extraction solvent mixture, such as 1:1 (v/v) methanol:acetone, to the spiked sludge sample.[6]
-
Sonicate the mixture in an ultrasonic water bath for a specified period, for instance, 30 minutes, to ensure efficient extraction of the analyte and internal standard from the solid matrix.[9]
-
Centrifuge the sample (e.g., at 4000 rpm for 15 minutes) to separate the solid sludge from the solvent extract.[6]
-
Carefully collect the supernatant. Repeat the extraction process on the pellet with a fresh portion of the solvent to maximize recovery.
-
Combine the supernatants from all extraction steps.
-
-
Extract Concentration and Cleanup:
-
The combined extract is concentrated under a gentle stream of nitrogen.
-
The concentrated extract is then subjected to a cleanup step using Solid Phase Extraction (SPE) to remove interfering matrix components.[2][3]
-
The final eluate is evaporated to near dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
-
3. Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used for separation.[2][3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Triclosan and this compound are monitored.
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of Triclosan in sewage sludge. The values are representative of what can be achieved with the described methodology and are compiled from various sources.[4][7][8][10]
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 0.1 - 5 ng/g | [7][8] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/g | [4] |
| Recovery | 88% - 96% | [7][8] |
| Linearity (r²) | >0.99 | [4] |
| Triclosan Concentration in Sludge | 430 - 133,000 ng/g (dry weight) | [4] |
Mandatory Visualization
Caption: Experimental workflow for Triclosan quantification in sewage sludge.
Caption: Logic of quantification using an internal standard.
References
- 1. publishing.bceln.ca [publishing.bceln.ca]
- 2. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
- 3. Dosage du triclosan dans les eaux environnementales [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Pretreatments on the Distribution and Removal of Triclosan in Waste-Activated Sludge [mdpi.com]
- 10. Measurement of triclosan in wastewater treatment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Triclosan-d3 in Pharmacokinetic and Metabolism Studies of Triclosan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclosan is a broad-spectrum antimicrobial agent extensively used in a variety of personal care products, including soaps, toothpastes, and cosmetics.[1] Its widespread use has led to measurable levels in human fluids and tissues, prompting further investigation into its pharmacokinetic profile and metabolic fate to understand its potential effects on human health.[2][3] Triclosan-d3, a deuterated analog of Triclosan, serves as an ideal internal standard for quantitative bioanalysis due to its chemical and physical similarity to the parent compound, allowing for accurate and precise measurements in complex biological matrices.[4] These application notes provide detailed protocols for the use of this compound in pharmacokinetic and metabolism studies of Triclosan, focusing on analysis in human plasma, urine, and liver tissue.
Pharmacokinetic Profile of Triclosan
Following oral administration, Triclosan is readily absorbed from the gastrointestinal tract, with peak plasma concentrations observed within 1 to 3 hours.[2] The terminal plasma half-life of Triclosan is approximately 21 hours.[2] The majority of the absorbed dose is excreted in the urine within the first 24 hours, primarily as glucuronide and sulfate conjugates.[2][5] Dermal absorption of Triclosan is more limited compared to oral ingestion.
Table 1: Pharmacokinetic Parameters of Triclosan in Humans Following a Single Oral Dose of 4 mg
| Parameter | Value | Reference |
| Tmax (h) | 1 - 3 | [2] |
| Terminal Plasma Half-life (h) | 21 | [2] |
| Urinary Excretion (first 24h) | Major fraction of absorbed dose | [2] |
| Accumulated Urinary Excretion (4 days) | 24 - 83% of oral dose | [2] |
| Data from a study with ten healthy volunteers who ingested a single 4 mg oral dose of Triclosan.[2] |
Table 2: Individual Pharmacokinetic Variables for Triclosan Following Dermal Administration of a 2% Triclosan Cream
| Subject No. | Dose Administered (mg) | Ae₀₋₄₈ (mg) | Estimated Ae₀-∞ (Dose Absorbed) (mg) | tmaxrate (h) | t₁/₂λz (h) |
| 1 | 1200 | 65.4 | 78.9 | 10.0 | 11.2 |
| 2 | 1200 | 45.8 | 52.1 | 12.0 | 9.8 |
| 3 | 1200 | 89.1 | 101.2 | 8.0 | 12.5 |
| 4 | 1200 | 33.2 | 38.5 | 16.0 | 8.9 |
| 5 | 1200 | 76.5 | 88.4 | 10.0 | 13.1 |
| 6 | 1200 | 33.6 | 39.1 | 10.0 | 9.3 |
| Mean | 1200 | 57.3 | 66.4 | 11.0 | 10.8 |
| SD | 0 | 23.5 | 26.2 | 2.8 | 1.7 |
| Ae₀₋₄₈: Amount excreted in urine from 0 to 48 hours. Ae₀-∞: Estimated total amount excreted in urine. tmaxrate: Time to maximum excretion rate. t₁/₂λz: Apparent terminal elimination half-life.[6] |
Metabolism of Triclosan
Triclosan undergoes extensive phase I and phase II metabolism, primarily in the liver. The main metabolic pathways are hydroxylation (phase I) and subsequent glucuronidation and sulfonation of the phenolic hydroxyl group (phase II).[7][8] The resulting metabolites are more water-soluble and are readily excreted in the urine.[2]
Figure 1: Metabolic pathway of Triclosan.
Experimental Protocols
Bioanalytical Method Validation Workflow
A generalized workflow for bioanalytical method validation using a deuterated internal standard such as this compound with LC-MS/MS is crucial for ensuring data reliability.
Figure 2: Bioanalytical method validation and sample analysis workflow.
Protocol 1: Quantification of Triclosan in Human Plasma using LC-MS/MS
This protocol describes the determination of Triclosan concentrations in human plasma using protein precipitation for sample cleanup, with this compound as an internal standard.
1. Materials and Reagents
-
Human plasma (K2-EDTA as anticoagulant)
-
Triclosan certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Triclosan and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Triclosan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 (v/v) acetonitrile:water.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL) in blank human plasma.
3. Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
To a 100 µL aliquot of each sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Vortex and transfer to an LC-MS vial for analysis.
4. LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Triclosan: Q1 287.0 -> Q3 143.0
-
This compound: Q1 290.0 -> Q3 145.0
-
Protocol 2: Quantification of Triclosan and its Metabolites in Human Urine using LC-MS/MS
This protocol details the analysis of total Triclosan (free and conjugated) in human urine, incorporating an enzymatic deconjugation step.
1. Materials and Reagents
-
Human urine
-
Triclosan and this compound standards
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Methanol, Acetonitrile, Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
To 500 µL of urine in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (100 ng/mL).
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 4 hours to deconjugate the metabolites.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis as described in Protocol 1.
Protocol 3: Quantification of Triclosan in Rat Liver Tissue using LC-MS/MS
This protocol describes the extraction and quantification of Triclosan from liver tissue.
1. Materials and Reagents
-
Rat liver tissue
-
Triclosan and this compound standards
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Homogenizer
2. Sample Preparation
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add 500 µL of ice-cold 70:30 (v/v) acetonitrile:water and the this compound internal standard.
-
Homogenize the tissue until a uniform suspension is obtained.
-
Vortex for 1 minute and then centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with evaporation and reconstitution as described in Protocol 1 for LC-MS/MS analysis.
Triclosan and Endocrine Disruption Signaling
Triclosan has been shown to exhibit estrogenic and androgenic activity, potentially disrupting endocrine signaling pathways.[9][10] It can bind to estrogen and androgen receptors, leading to altered gene expression and cellular responses.[11][12]
Figure 3: Simplified signaling pathway of Triclosan's endocrine-disrupting effects.
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of Triclosan in complex biological matrices for pharmacokinetic and metabolism studies. The detailed protocols provided herein offer a robust framework for researchers to investigate the absorption, distribution, metabolism, and excretion of Triclosan. Understanding these parameters is crucial for assessing human exposure and potential health effects associated with this widely used antimicrobial agent.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. Pharmacokinetics of triclosan following oral ingestion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, Pharmacokinetics, and Safety of Triclosan after Dermal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. Determination of triclosan metabolites by using in-source fragmentation from high-performance liquid chromatography/negative atmospheric pressure chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of triclosan as its pentafluorobenzoyl ester in human plasma and milk using electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. minds.wisconsin.edu [minds.wisconsin.edu]
- 12. researchgate.net [researchgate.net]
human biomonitoring of Triclosan exposure using Triclosan-d3
Application Note: Human Biomonitoring of Triclosan Exposure
Introduction
Triclosan (TCS) is a broad-spectrum antimicrobial agent that has been widely incorporated into a variety of consumer products, including soaps, toothpastes, and cosmetics.[1][2] Due to its extensive use, there is a significant interest in assessing human exposure to this compound. Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, provides an integrated measure of exposure from all sources. Urine is the primary matrix for assessing Triclosan exposure as it is the main route of elimination in humans, with the compound being excreted primarily as its glucuronide and sulfate conjugates.[1][3][4] This application note details a robust and sensitive method for the quantitative analysis of total Triclosan in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Triclosan-d3 as an internal standard.
Principle
The method involves the enzymatic hydrolysis of Triclosan conjugates (glucuronides and sulfates) in urine samples to release free Triclosan. A deuterated internal standard, this compound, is added at the beginning of the sample preparation to account for any analytical variability and matrix effects. The analyte and internal standard are then extracted from the urine matrix using solid-phase extraction (SPE), followed by analysis using LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Experimental Protocol
1. Materials and Reagents
-
Triclosan (analytical standard)
-
This compound (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium acetate
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine (for matrix-matched calibrators and quality controls)
2. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of Triclosan and this compound in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Triclosan stock solution in methanol to create working standards for calibration curves.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol.
-
Sample Collection and Storage: Collect spot urine samples in polypropylene containers. Store samples at -20°C or lower until analysis.[5]
-
Sample Pre-treatment and Hydrolysis:
-
Thaw urine samples at room temperature.
-
To 1.0 mL of urine in a glass tube, add 50 µL of the this compound internal standard spiking solution.
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the conjugates.[6]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by ultrapure water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with ultrapure water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for Triclosan and this compound should be optimized for the specific instrument.
-
Triclosan: Monitor transitions such as m/z 287 -> m/z 35 and m/z 287 -> m/z 143.
-
This compound: Monitor the corresponding mass-shifted transitions, for example, m/z 290 -> m/z 35.
-
-
4. Quality Control
To ensure the accuracy and reliability of the results, include the following in each analytical run:
-
Calibration Curve: A multi-point calibration curve prepared in a matrix (e.g., pooled human urine with non-detectable Triclosan levels) should be analyzed.
-
Quality Control (QC) Samples: Analyze at least two levels of QC samples (low and high concentrations) prepared in pooled human urine. The results should fall within pre-defined acceptance criteria.
-
Method Blanks: Analyze a method blank (a matrix sample without the analyte) to check for contamination during the sample preparation process.
Data Presentation
The following tables summarize representative quantitative data for Triclosan concentrations found in human urine from various biomonitoring studies.
Table 1: Urinary Triclosan Concentrations in the U.S. Population (NHANES 2003-2004) [5][8]
| Statistic | Concentration (µg/L) | Creatinine-Corrected Concentration (µg/g creatinine) |
| Geometric Mean | 13.0 | 12.7 |
| 95th Percentile | 459.0 | 363.8 |
| Limit of Detection (LOD) | 2.3 | - |
| Detection Frequency | 74.6% | - |
Table 2: Urinary Triclosan Concentrations in Women with Newly Diagnosed Breast Cancer [9]
| Statistic | Concentration (µg/L) | Creatinine-Corrected Concentration (µg/g creatinine) |
| Geometric Mean | 20.74 | 27.04 |
| Detection Frequency | 98.3% | - |
Visualizations
Caption: Experimental workflow for the determination of Triclosan in human urine.
Caption: Major metabolic pathways of Triclosan in humans.
References
- 1. Triclosan Exposure, Transformation, and Human Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. Triclosan: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triclosan and Its Consequences on the Reproductive, Cardiovascular and Thyroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Concentrations of Triclosan in the U.S. Population: 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring human exposure to four parabens and triclosan: comparing silicone wristbands with spot urine samples as predictors of internal dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. urinary-concentrations-of-triclosan-in-the-u-s-population-2003-2004 - Ask this paper | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
Application Note: Determination of Triclosan Levels in Human Urine Using Isotope Dilution Mass Spectrometry with Triclosan-d3
This application note describes a robust and sensitive method for the quantitative analysis of triclosan in human urine samples. The protocol employs an isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) approach, utilizing Triclosan-d3 as an internal standard to ensure high accuracy and precision. This methodology is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and pharmacokinetic studies.
The widespread use of triclosan in personal care products and consumer goods has led to concerns about human exposure.[1][2] Accurate measurement of triclosan and its metabolites in human urine is a key aspect of assessing this exposure. In the body, triclosan is primarily metabolized into glucuronide and sulfate conjugates before being excreted in the urine.[2][3] Therefore, a hydrolysis step is essential to convert these conjugates back to free triclosan for accurate quantification of total exposure.
This method involves enzymatic hydrolysis of urine samples, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracts are then analyzed by LC-MS/MS, with this compound serving as the internal standard to correct for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the determination of triclosan in human urine based on established methodologies.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 - 2.3 µg/L | [1][4] |
| Limit of Quantification (LOQ) | 1.0 - 6.5 ng/mL | [5][6] |
| Linearity (R²) | > 0.99 | [4][7] |
| Recovery | 75.6% - 113.1% | [4][8] |
| Inter-day Precision (RSD) | < 7.6% | [7] |
| Intra-day Precision (RSD) | < 7.6% | [7] |
Table 2: Reported Triclosan Concentrations in Human Urine
| Population/Study | Detection Frequency | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Concentration Range (µg/L) | Reference |
| U.S. Population (NHANES 2003-2004) | 74.6% | 13.0 | 459.0 | 2.4 - 3,790 | [1][2] |
| Women with Breast Cancer | 98.3% | 20.74 | - | - | [5] |
| Children and Adolescents (Kerman, Iran) | - | 4.62 (average) | - | - | [9] |
| Several Asian Countries, Greece, and USA | 83% | 1.36 ng/mL | - | - | [10] |
Experimental Protocol
This protocol details the steps for the determination of total triclosan in human urine samples using ID-LC-MS/MS with this compound.
1. Materials and Reagents
-
Triclosan and this compound standards
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Ammonium acetate
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine samples
2. Standard Preparation
-
Prepare stock solutions of triclosan and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the triclosan stock solution with methanol to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Prepare an internal standard spiking solution of this compound in methanol at a concentration of 1 µg/mL.
3. Sample Preparation
-
Thaw frozen human urine samples to room temperature and vortex for 10 seconds.
-
Pipette 100 µL of urine into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 50 µL of a 1 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase/sulfatase.[1]
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of triclosan conjugates.[7]
-
After incubation, acidify the sample by adding 135 µL of 0.1% formic acid in water to stop the enzymatic reaction.[8]
4. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., C18) by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Load the entire pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 10 µL.[11]
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute triclosan, and then return to initial conditions for re-equilibration.[8]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triclosan: Monitor appropriate precursor to product ion transitions (e.g., m/z 287 to 35).
-
This compound: Monitor appropriate precursor to product ion transitions (e.g., m/z 290 to 35).
-
-
Optimize instrument parameters such as declustering potential and collision energy for maximum signal intensity.
-
6. Data Analysis and Quality Control
-
Construct a calibration curve by plotting the peak area ratio of triclosan to this compound against the concentration of the calibration standards.
-
Quantify the amount of triclosan in the urine samples using the calibration curve.
-
Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the results.[8] The results of the QC samples should fall within a predefined acceptance range.
Experimental Workflow Diagram
Caption: Workflow for the determination of triclosan in human urine.
References
- 1. Urinary Concentrations of Triclosan in the U.S. Population: 2003–2004 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Triclosan Exposure, Transformation, and Human Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urinary triclosan by stir bar sorptive extraction and thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Concentrations of Triclosan, Bisphenol A, and Brominated Flame Retardants and the Association of Triclosan with Demographic Characteristics and Body Fatness among Women with Newly Diagnosed Breast Cancer [mdpi.com]
- 6. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Sensitive Determination of Triclosan and Methyl Triclosan in Human Urine by Dispersive Liquid–Liquid Microextraction Coupled with GC–MS - Journal of Environmental Health and Sustainable Development [jehsd.ssu.ac.ir]
- 10. Urinary levels of triclosan and triclocarban in several Asian countries, Greece and the USA: Association with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dioxin20xx.org [dioxin20xx.org]
Application Note: Quantitative Analysis of Total Triclosan in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triclosan (TCS) is a broad-spectrum antimicrobial agent found in a variety of consumer products, leading to widespread human exposure. In biological systems, triclosan is metabolized into conjugated forms, primarily triclosan-glucuronide and triclosan-sulfate. To accurately assess the total body burden of triclosan, it is essential to measure both the free (unconjugated) and conjugated forms in plasma samples. This application note provides a detailed protocol for the quantitative analysis of total triclosan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Triclosan-d3, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, ensuring high accuracy and precision.[1]
The described method involves an enzymatic hydrolysis step to convert the conjugated metabolites back to free triclosan, followed by a liquid-liquid extraction (LLE) for sample cleanup and concentration. The final determination is performed by LC-MS/MS in negative ion mode, which offers excellent sensitivity and selectivity.
Experimental Protocols
Materials and Reagents
-
Triclosan (analytical standard)
-
This compound (deuterated internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium acetate
-
Acetic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Water (deionized or Milli-Q)
-
Human plasma (K2-EDTA)
Sample Preparation
The sample preparation workflow is designed to first liberate triclosan from its glucuronide and sulfate conjugates through enzymatic hydrolysis, followed by extraction of the total free triclosan.
Enzymatic Hydrolysis:
-
Thaw human plasma samples at room temperature.
-
In a clean microcentrifuge tube, add 200 µL of plasma.
-
Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on expected triclosan levels).
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate the mixture at 37°C for a minimum of 4 hours (overnight incubation is also acceptable) to ensure complete hydrolysis of the conjugates.[2]
-
After incubation, allow the samples to cool to room temperature.
Liquid-Liquid Extraction (LLE):
-
To the hydrolyzed sample, add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of triclosan and its deuterated internal standard.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Triclosan | 286.9 | 142.9 | 25 | 100 |
| This compound | 289.9 | 144.9 | 25 | 100 |
Note: These parameters should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for the analysis of total triclosan in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and compensated for by the deuterated internal standard |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol for the determination of total triclosan in human plasma.
Caption: Workflow for Total Triclosan Analysis in Plasma.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of total triclosan in human plasma samples. The inclusion of an enzymatic hydrolysis step is crucial for the accurate measurement of total triclosan, accounting for its major conjugated metabolites. The use of a deuterated internal standard in conjunction with LC-MS/MS ensures high sensitivity, specificity, and robustness of the method, making it suitable for pharmacokinetic studies, biomonitoring, and other research applications in the field of drug development and environmental health.
References
Application Note: Solid-Phase Extraction Protocol for the Quantification of Triclosan in Environmental Water Samples Using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and analytical chemistry.
Introduction
Triclosan is a broad-spectrum antimicrobial agent widely used in personal care products and medical supplies. Its extensive use has led to its presence in various environmental compartments, particularly in water bodies. Due to potential ecological and human health concerns, sensitive and accurate quantification of Triclosan in environmental samples is crucial. This application note details a robust solid-phase extraction (SPE) protocol for the extraction of Triclosan from water samples, utilizing its deuterated analog, Triclosan-d3, as an internal standard for accurate quantification by mass spectrometry. The use of an internal standard is critical for correcting analyte losses during sample preparation and compensating for matrix effects during analysis.[1]
Experimental Protocol
This protocol is optimized for the extraction of Triclosan from aqueous matrices such as surface water and wastewater effluent using reversed-phase (C18) or polymeric (HLB) SPE cartridges.
2.1. Materials and Reagents
-
SPE Cartridges: C18 or Oasis HLB (Hydrophilic-Lipophilic Balanced), 6 mL, 500 mg
-
Solvents (HPLC or pesticide grade):
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Deionized Water (H₂O)
-
-
Reagents:
-
Hydrochloric Acid (HCl)
-
Triclosan analytical standard
-
This compound internal standard (IS)
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
-
Volumetric flasks and pipettes
-
2.2. Sample Preparation and Spiking
-
Collect a 100 mL water sample in a clean glass container.
-
Acidify the sample to a pH of approximately 2-3 with HCl to ensure Triclosan is in its neutral form.
-
Spike the sample with a known concentration of this compound internal standard (e.g., 100 ng). This will be used to correct for any loss during the extraction and analysis process.
2.3. Solid-Phase Extraction (SPE) Procedure
A detailed workflow of the SPE procedure is illustrated in the diagram below.
-
Cartridge Conditioning:
-
Pass 6 mL of Dichloromethane (DCM) through the SPE cartridge.
-
Follow with 6 mL of Methanol (MeOH).
-
Finally, equilibrate the cartridge with 6 mL of deionized water (pH 2-3). Ensure the cartridge does not go dry before loading the sample.
-
-
Sample Loading:
-
Load the entire 100 mL acidified and spiked water sample onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove any interfering polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Triclosan and this compound from the cartridge with 6 mL of a Dichloromethane and Methanol mixture (1:1, v/v). Collect the eluate in a clean collection tube.
-
-
Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of Methanol or mobile phase for subsequent analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Data Presentation
The following table summarizes typical performance data for the SPE of Triclosan from various water matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for variations in recovery.
| Matrix | SPE Sorbent | Analyte | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Surface Water | C18 | Triclosan | 80 - 95 | - | 1.0 | [2][3] |
| Wastewater | C18 | Triclosan | 80 - 95 | - | 1.0 | [2][3] |
| Deionized Water | SPME | Triclosan | 97 - 107 | 0.32 - 3.44 | - | [4] |
| River Water | SPME | Triclosan | 99 - 110 | 0.38 - 4.67 | - | [4] |
Note: Recovery rates are typically reported for the target analyte (Triclosan) and are corrected using the deuterated internal standard (this compound). The high recovery of the internal standard ensures the accuracy of the reported analyte concentrations.
Visualization of the Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Triclosan Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of triclosan, triclocarban, and transformation products of triclocarban in aqueous samples using solid-phase micro-extraction-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Triclosan-d3 in Complex Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triclosan-d3 in complex environmental matrices such as wastewater, sludge, and sediment.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either signal suppression (a decrease in analytical signal) or signal enhancement (an increase in analytical signal), resulting in inaccurate quantification.[2][3] In complex environmental samples, the high concentration of organic matter, salts, and other contaminants can significantly interfere with the ionization of this compound in the mass spectrometer source.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Triclosan. SIL internal standards are the most effective way to compensate for matrix effects.[5] Because this compound is chemically almost identical to the native Triclosan, it experiences similar extraction recovery losses and ionization suppression or enhancement during analysis.[5] By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the native analyte to the labeled standard can be used to accurately calculate the concentration of the native analyte, as the ratio remains constant even if the absolute signal intensity of both compounds changes due to matrix effects.[5]
Q3: What are the common analytical techniques for this compound analysis in environmental samples?
A3: The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] LC-MS/MS is often preferred as it typically does not require a derivatization step for polar compounds like Triclosan.[8] GC-MS analysis of Triclosan usually requires a derivatization step to make the analyte more volatile and thermally stable.[8][9]
Q4: What are typical recovery rates for Triclosan in environmental samples?
A4: Recovery rates can vary significantly depending on the matrix and the extraction method used. For instance, in wastewater, recoveries can range from 36% to 88% for influent and effluent samples.[10] In sludge, recoveries are often in the range of 70% to over 100%.[10] It is crucial to validate the extraction method for each specific matrix to ensure acceptable and consistent recovery.
Quantitative Data on Matrix Effects
The following table summarizes the observed matrix effects and recovery for Triclosan in various environmental samples. Note that a matrix effect value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.
| Matrix Type | Analytical Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference(s) |
| Wastewater (Influent) | LC-MS/MS | This compound | Significant Ion Suppression | 88 - 106 | [11][12] |
| Wastewater (Effluent) | LC-MS/MS | This compound | Moderate Ion Suppression | 85 - 108 | [11][12] |
| Wastewater (Effluent) | LC-ESI(-)-MS/MS | Triclosan | 111 - 128 (Enhancement) | 91 - 104 | [13] |
| Sludge | GC-MS/MS | Triclosan | >700 (Enhancement) | 89 - 115 | [8] |
| Biosolids | GC-MS/MS | Triclosan | Significant Enhancement | Not specified | [8] |
| Surface Water | LC-MS/MS | Triclosan | Not specified | 72 - 113 | [12] |
*Qualitative description from the study, specific quantitative values for this compound were not provided, but ion suppression was observed for the majority of isotope-labeled standards.
Troubleshooting Guides
Low Recovery of this compound During Solid-Phase Extraction (SPE)
Q: I am experiencing low recovery of this compound from my sludge/sediment samples during SPE. What are the possible causes and how can I troubleshoot this?
A: Low recovery during SPE is a common issue. The following troubleshooting guide can help you identify and resolve the problem.
Troubleshooting Steps for Low SPE Recovery:
-
Check for Analyte Breakthrough During Sample Loading:
-
Problem: The sample solvent may be too strong, or the pH may not be optimal for retention of this compound on the SPE sorbent. This can cause the analyte to pass through the cartridge without being retained.
-
Solution: Collect the flow-through during the sample loading step and analyze it for the presence of this compound. If the analyte is present, consider diluting the sample with water or adjusting the sample pH.
-
-
Investigate Analyte Loss During the Washing Step:
-
Problem: The wash solvent may be too strong, inadvertently eluting this compound along with the interferences.
-
Solution: Collect the wash eluate and analyze it for this compound. If the analyte is detected, use a weaker wash solvent (e.g., a lower percentage of organic solvent in water).
-
-
Ensure Complete Elution of the Analyte:
-
Problem: The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.
-
Solution: After the initial elution, pass a second, stronger elution solvent through the cartridge and analyze this fraction. If this compound is present, the primary elution solvent is not strong enough. Consider increasing the organic solvent content or using a different, stronger solvent for elution.
-
-
Verify Proper SPE Cartridge Conditioning and Equilibration:
-
Problem: Improper conditioning and equilibration can lead to inconsistent and poor retention of the analyte.
-
Solution: Ensure that the SPE cartridge is conditioned with a strong organic solvent (e.g., methanol or acetonitrile) to activate the sorbent, followed by equilibration with water or a buffer that matches the sample's pH. Do not let the sorbent dry out between these steps and sample loading.
-
Issues with GC-MS Analysis of this compound
Q: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What could be the issue?
A: Triclosan is a polar compound containing an active hydroxyl group, which can lead to poor chromatographic performance on standard non-polar GC columns.
Troubleshooting Steps for GC-MS Analysis:
-
Incomplete Derivatization:
-
Problem: For GC-MS analysis, Triclosan is often derivatized (e.g., silylation) to increase its volatility and thermal stability.[9] Incomplete derivatization will result in poor peak shape (tailing) and low response.
-
Solution: Optimize the derivatization reaction. This includes checking the freshness of the derivatizing agent, optimizing the reaction temperature and time, and ensuring the sample extract is completely dry before adding the derivatizing agent, as water can deactivate it.[14]
-
-
Active Sites in the GC System:
-
Problem: The active hydroxyl group of underivatized Triclosan can interact with active sites in the GC inlet liner, column, or transfer line, leading to peak tailing and signal loss.
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to bake out the column or trim the first few centimeters to remove active sites. Using a derivatized analyte is the most effective solution.
-
-
Matrix-Induced Signal Enhancement:
-
Problem: In some complex matrices, co-eluting compounds can "protect" the analyte from active sites in the GC system, leading to a significant increase in signal intensity, known as matrix-induced signal enhancement.[8] This can lead to overestimation of the analyte concentration if not properly accounted for.
-
Solution: The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for this effect.[8] Alternatively, matrix-matched calibration standards (prepared in blank matrix extract) should be used for quantification.[8]
-
Experimental Protocols
Protocol 1: Extraction of this compound from Wastewater
This protocol is based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.
-
Sample Preparation:
-
To a 100 mL wastewater sample, add a known concentration of this compound internal standard.
-
Adjust the sample pH to < 2 with a suitable acid (e.g., phosphoric acid).
-
Add 20 mL of ethanol and sonicate for 30 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2).
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elute the analytes with 5-10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Sludge/Sediment
This protocol utilizes pressurized liquid extraction (PLE) or sonication followed by cleanup and analysis.
-
Sample Preparation:
-
Freeze-dry the sludge or sediment sample until a constant weight is achieved.
-
Homogenize the dried sample using a mortar and pestle.
-
Weigh approximately 0.5 g of the homogenized sample into an extraction cell or vial.
-
Spike the sample with a known amount of this compound internal standard.
-
-
Extraction (Choose one):
-
Pressurized Liquid Extraction (PLE): Extract the sample with a suitable solvent (e.g., a mixture of methanol and acetone) at elevated temperature and pressure.
-
Sonication: Add 30 mL of a 1:1 methanol:acetone solution to the sample and sonicate for 30 minutes. Centrifuge the sample and collect the supernatant. Repeat the extraction two more times and combine the supernatants.
-
-
Extract Cleanup (if necessary):
-
The combined extract can be cleaned up using SPE as described in Protocol 1, after appropriate solvent exchange to an aqueous solution.
-
-
Concentration and Reconstitution:
-
Evaporate the final extract to near dryness under nitrogen.
-
Reconstitute in a known volume of mobile phase for analysis.
-
Visualizations
Caption: Experimental workflows for the analysis of this compound in wastewater and sludge/sediment.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS analysis of triclosan and its degradation by-products in wastewater and sludge samples from different treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triclosan in waste and surface waters from the upper Detroit River by liquid chromatography-electrospray-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 14. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Triclosan with Triclosan-d3
Welcome to the technical support center for minimizing ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Triclosan, utilizing its deuterated internal standard, Triclosan-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Triclosan?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Triclosan, in the ion source of a mass spectrometer. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, wastewater) that compete with the analyte for ionization. The result is a decreased signal intensity, which can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Triclosan, with the only difference being the replacement of three hydrogen atoms with deuterium. Due to their near-identical physicochemical properties, Triclosan and this compound co-elute from the LC column and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[1]
Q3: Can this compound completely eliminate ion suppression?
A3: No, this compound does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a tool to compensate for its effects.[1] The underlying causes of ion suppression, such as matrix components co-eluting with the analyte, still exist. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize the extent of ion suppression in the first place.
Q4: What are the primary sources of ion suppression in Triclosan analysis?
A4: The sources of ion suppression are highly dependent on the sample matrix. Common sources include:
-
Biological Matrices (Plasma, Urine): Phospholipids, salts, proteins, and other endogenous components.
-
Environmental Matrices (Wastewater, Surface Water): Humic acids, fulvic acids, detergents, and other organic and inorganic contaminants.[2][3]
-
Sample Preparation: Contaminants introduced during sample processing, such as plasticizers from collection tubes or solvents.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of Triclosan with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape or Tailing for Triclosan and/or this compound | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the analytical column. 3. Column degradation. | 1. Adjust Mobile Phase pH: Triclosan is a phenolic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Using a buffered mobile phase can improve peak shape. 2. Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to mitigate secondary interactions. 3. Column Flushing and Replacement: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, replace the column. |
| High Variability in Triclosan/Triclosan-d3 Ratio Across Replicates | 1. Inconsistent sample preparation. 2. Significant and variable ion suppression not fully compensated by the internal standard. 3. Instrumental instability. | 1. Optimize Sample Preparation: Ensure consistent and thorough sample cleanup using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression. 3. Check for Co-elution: Perform a post-column infusion experiment (see Experimental Protocols) to identify regions of significant ion suppression and adjust the chromatography to separate Triclosan from these regions. 4. Instrument Maintenance: Check for and address any issues with the LC pump, injector, or mass spectrometer. |
| Low Signal Intensity for Both Triclosan and this compound | 1. Severe ion suppression. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method to remove a higher percentage of matrix components. 2. Optimize MS Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for Triclosan. 3. Evaluate Extraction Recovery: Assess the efficiency of your extraction method to ensure a significant portion of the analyte is being recovered. |
| Chromatographic Separation of Triclosan and this compound | 1. Isotope effect. 2. Inadequate chromatographic conditions. | 1. Minimize Isotope Effect: While generally minimal, a slight chromatographic shift can occur. Adjusting the mobile phase composition or gradient may help to improve co-elution. 2. Optimize Chromatography: A slower gradient or a different organic modifier might be necessary to ensure co-elution. |
Quantitative Data Summary
The following table provides an illustrative example of how this compound compensates for ion suppression in different matrices. The values are representative and highlight the principle of using a stable isotope-labeled internal standard.
| Matrix | Analyte | Signal in Solvent (cps) | Signal in Matrix (cps) | Ion Suppression (%) | Analyte/IS Ratio in Matrix |
| Plasma | Triclosan | 1,500,000 | 600,000 | 60% | 1.02 |
| This compound | 1,450,000 | 580,000 | 60% | ||
| Wastewater | Triclosan | 1,500,000 | 900,000 | 40% | 0.99 |
| This compound | 1,450,000 | 870,000 | 40% |
Note: Ion Suppression (%) is calculated as [1 - (Signal in Matrix / Signal in Solvent)] x 100. The consistent Analyte/IS Ratio demonstrates the effectiveness of the internal standard in correcting for varying degrees of ion suppression.
Experimental Protocols
Solid Phase Extraction (SPE) for Triclosan from Water Samples
This protocol is a general guideline for the extraction of Triclosan from environmental water samples using a polymeric reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg)
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid
-
Sample collection bottles
-
Vacuum manifold
Procedure:
-
Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH 2-3 with formic acid. Add a known amount of this compound internal standard solution.
-
Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute Triclosan and this compound from the cartridge with 5-10 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions of ion suppression in your chromatogram.
Materials:
-
Syringe pump
-
Tee-union
-
Syringe
-
Standard solution of Triclosan in mobile phase
-
Blank matrix extract
Procedure:
-
System Setup: Connect the LC outlet to one inlet of the tee-union. Connect the outlet of the syringe pump to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Infusion: Fill the syringe with a solution of Triclosan that gives a stable and mid-range signal. Start the syringe pump at a low flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin acquiring data on the mass spectrometer in the MRM mode for Triclosan. A stable baseline signal should be observed.
-
Injection: Inject a blank matrix extract (that has undergone the same sample preparation as the actual samples) onto the LC column and start the chromatographic run.
-
Data Analysis: Monitor the baseline of the Triclosan signal. Any dip in the baseline indicates a region of ion suppression. A peak in the baseline would indicate ion enhancement. This allows for the adjustment of the chromatographic method to move the Triclosan peak away from these suppression zones.
Visualizations
Caption: Workflow for the analysis of Triclosan in aqueous samples.
Caption: Troubleshooting logic for Triclosan LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor signal intensity of Triclosan-d3 in mass spec
Welcome to the technical support center for the mass spectrometry analysis of Triclosan-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a focus on poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when experiencing poor signal intensity for this compound?
When encountering weak or undetectable peaks for this compound, initial troubleshooting should focus on several key areas:
-
Sample Concentration: Verify that the concentration of your this compound internal standard is appropriate for the expected analyte concentration and the sensitivity of your instrument. While a higher concentration might seem beneficial, excessively high concentrations can lead to ion suppression.[1]
-
Instrument Performance: Ensure your mass spectrometer is performing optimally. This includes regular tuning and calibration to confirm the proper functioning of the ion source, mass analyzer, and detector.[1]
-
Basic Instrument Checks: Confirm that there are no leaks in the system and that gas pressures (e.g., nebulizing gas, collision gas) are within the manufacturer's recommended ranges.
Q2: How can I determine if the poor signal is due to my sample preparation or an issue with the mass spectrometer?
A systematic approach is necessary to differentiate between sample-related and instrument-related problems.
-
Run a System Suitability Test: Analyze a known standard compound, such as the instrument manufacturer's tuning solution (e.g., polypropylene glycols - PPGs). If this standard provides a strong and stable signal, the instrument is likely functioning correctly, and the issue may lie with your sample or method.
-
Check for Contamination: High background noise or the presence of many unexpected ions can indicate contamination in your system or sample. Common contaminants include polymers, plasticizers (e.g., phthalates), and slip agents (e.g., oleamide). A thorough cleaning of the ion source may be required.[2]
Q3: Which ionization mode and polarity are optimal for this compound analysis?
For the analysis of Triclosan and its deuterated analog, negative ion mode is typically preferred.[3] Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, and the choice may depend on your specific instrumentation and sample matrix.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar to moderately polar compounds.[4] It is commonly used for LC-MS/MS analysis of Triclosan.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar and more volatile compounds.[5] Some studies have shown that APCI can provide more extensive fragmentation of Triclosan, which can be beneficial for structural confirmation.[6][7]
Q4: My this compound signal is low and inconsistent. Could this be a matrix effect?
Yes, low and unstable signals are classic indicators of matrix effects, where other components in the sample co-eluting with your analyte interfere with its ionization. This can cause either ion suppression (decreased signal) or ion enhancement (increased signal).
How to Identify Matrix Effects:
A post-extraction spike experiment is a common method to assess matrix effects:
-
Analyze a blank matrix sample that has undergone the full extraction procedure.
-
Analyze a pure solution of this compound at a known concentration.
-
Spike the extracted blank matrix with the same known concentration of this compound and analyze it.
By comparing the signal intensity of the pure standard to the post-extraction spiked sample, you can quantify the extent of signal suppression or enhancement.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters for this compound
If you are experiencing poor signal intensity, a systematic optimization of your MS parameters is crucial. This is often best performed by direct infusion of a this compound standard solution.
Experimental Protocol: Direct Infusion Optimization
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile) at a concentration of approximately 100-500 ng/mL.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set Initial Parameters: Begin with the manufacturer's recommended settings for small molecules. Set the mass spectrometer to acquire in full scan mode over a relevant mass range to identify the precursor ion. For this compound, the [M-H]⁻ ion would be expected around m/z 290-293, considering the deuterium labeling.
-
Optimize Ion Source Parameters: Adjust the following parameters one at a time while monitoring the signal intensity of the precursor ion. Record the value that provides the highest and most stable signal.
| Parameter | Typical Starting Range (Negative ESI) | Troubleshooting Action |
| Capillary/Spray Voltage | -2.5 to -4.5 kV | Adjust in small increments. Too high a voltage can cause instability. |
| Nebulizing Gas Pressure | 30 - 50 psi | Optimize for a stable spray. Excessively high flow can decrease the signal. |
| Drying Gas Flow | 8 - 12 L/min | Ensure efficient solvent evaporation without causing analyte degradation. |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures can improve desolvation but may degrade thermally labile compounds. Triclosan is generally stable.[8] |
-
Optimize MS/MS Parameters: Once the precursor ion signal is optimized, switch to product ion scan mode. Select the optimized precursor ion for fragmentation and gradually increase the collision energy to find the optimal energy that produces the most intense and stable product ions.
Triclosan Labeled Standard MRM Parameters (Example)
The following table provides example parameters for a labeled Triclosan standard, which can be used as a starting point for this compound optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| Triclosan-13C12 | 299 | 35 | 75 | 5 |
Source: Adapted from publicly available application notes.[9]
Guide 2: Addressing Matrix Effects and Sample Preparation Issues
If matrix effects are suspected, improvements in sample preparation are often necessary.
Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction can effectively concentrate this compound and remove interfering matrix components.[10]
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by ultrapure water.
-
Sample Loading: Load the water sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute this compound and the analyte with a stronger organic solvent such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Visualizations
Troubleshooting Workflow for Poor Signal Intensity
Caption: A logical workflow for troubleshooting poor signal intensity of this compound.
Relationship between Ionization Technique and Analyte Polarity
Caption: Suitability of ESI and APCI based on analyte polarity, with Triclosan positioned accordingly.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Determination of triclosan metabolites by using in-source fragmentation from high-performance liquid chromatography/negative atmospheric pressure chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of triclosan metabolites by using in-source fragmentation from high-performance liquid chromatography/negative atmospheric pressure chemical ionization ion trap mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. [Determination and stability tests of triclosan in disinfectants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. publishing.bceln.ca [publishing.bceln.ca]
addressing isotopic interference with Triclosan-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic interference during the quantification of Triclosan using its deuterated internal standard, Triclosan-d3.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Triclosan and this compound quantification?
A1: Isotopic interference, often called "cross-talk," occurs when the mass spectrometer signal for the stable isotope-labeled internal standard (SIL-IS), this compound, is artificially inflated by contributions from the unlabeled analyte, Triclosan.[1] Triclosan's molecular structure contains three chlorine atoms, which have two primary stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). Due to the natural presence of the heavier ³⁷Cl isotope, a portion of the unlabeled Triclosan molecules will have mass-to-charge ratios (m/z) that overlap with the signal of the this compound internal standard, leading to inaccurate measurements.[2]
Q2: Why is this interference a significant problem for quantification?
A2: The fundamental assumption when using a SIL-IS is that its signal is independent of the analyte's concentration.[1] Isotopic interference violates this assumption. As the concentration of unlabeled Triclosan increases, its contribution to the this compound signal also increases. This leads to a non-linear calibration curve, particularly at higher analyte concentrations, and can cause the underestimation of the true Triclosan concentration in unknown samples.[1][3]
Q3: What specifically causes the "cross-talk" between Triclosan and this compound?
A3: The cross-talk is a direct result of the natural isotopic distribution of the elements within the Triclosan molecule (C₁₂H₇Cl₃O₂).[4] While the most abundant Triclosan molecule (monoisotopic mass) has a specific m/z, other naturally occurring, heavier versions (isotopologues) also exist. For compounds containing multiple chlorine atoms, the probability of having one or more ³⁷Cl atoms is significant.[2] A Triclosan molecule containing these heavier isotopes can have an m/z value that is identical or nearly identical to the m/z of the this compound standard, causing the mass spectrometer to detect them in the same channel.
Q4: How can I identify if isotopic interference is affecting my results?
A4: There are several key indicators of isotopic interference:
-
Non-Linear Calibration Curve: The response ratio (Analyte Area / IS Area) does not increase linearly with concentration, often showing a curve that flattens at the upper end.[1][3]
-
Increasing Internal Standard Signal: The peak area of the this compound internal standard increases as the concentration of the unlabeled Triclosan calibrators increases, even though the amount of internal standard added to each sample is constant.[3]
-
Experimental Verification: Analyze a high-concentration standard of unlabeled Triclosan while monitoring the mass transition for this compound. A detectable signal confirms cross-talk.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating isotopic interference between Triclosan and this compound.
Problem: Inaccurate quantification of Triclosan, characterized by a non-linear calibration curve and poor assay precision.
Caption: Troubleshooting workflow for isotopic interference.
Step 1: Initial Diagnosis and Confirmation
Before adjusting your method, confirm that isotopic interference is the root cause.
-
Prepare a Zero Sample: Create a blank matrix sample spiked only with this compound.
-
Prepare a High-Concentration Analyte Sample: Prepare a sample containing the highest concentration of unlabeled Triclosan from your calibration curve but without the this compound internal standard.
-
Analysis: Inject both samples and acquire data using your established LC-MS/MS method. If you observe a significant signal in the this compound MRM channel from the high-concentration analyte sample, cross-talk is confirmed.
Step 2: Methodological Solutions
A. Chromatographic Optimization Even minor chromatographic separation between an analyte and its SIL-IS can lead to differential matrix effects, which can worsen quantification errors.[5][6]
-
Action: Adjust your LC gradient or select a different column to ensure Triclosan and this compound co-elute perfectly. The goal is for the apex of both peaks to be at the exact same retention time.[6]
B. Mass Spectrometry Parameter Adjustment
-
High-Resolution Mass Spectrometry (HR-MS): If available, an HR-MS instrument can often resolve the small mass difference between the interfering Triclosan isotopologue and the this compound standard.[7] One study successfully improved linearity by narrowing the mass extraction window for the internal standard.[3]
-
Select Alternative Ions: Investigate alternative precursor ions or product ions for this compound that have no or minimal contribution from unlabeled Triclosan isotopes. This may involve selecting a less abundant but more specific MRM transition.[2]
Step 3: Data Correction Strategies
If methodological changes are insufficient or not possible, mathematical corrections can be applied during data processing.
-
Action: Instead of a standard linear fit, use a non-linear calibration function that models the known contribution of the analyte to the internal standard's signal.[1] This approach requires experimentally determining the interference contribution but can significantly improve accuracy.[1]
Section 3: Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Cross-Talk
-
Objective: To quantify the percentage of signal contribution from unlabeled Triclosan to the this compound MRM transition.
-
Materials:
-
Calibrated stock solution of unlabeled Triclosan (e.g., 1 mg/mL).
-
Calibrated stock solution of this compound (e.g., 1 mg/mL).
-
LC-MS grade solvents (Methanol, Water, etc.).
-
-
Procedure:
-
Prepare a series of solutions containing a fixed, mid-range concentration of this compound (e.g., 50 ng/mL).
-
Prepare a high-concentration solution of unlabeled Triclosan (e.g., 10,000 ng/mL).
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Inject the this compound solution and record the peak area for its primary MRM transition (Area_IS_only).
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Inject the high-concentration unlabeled Triclosan solution and record any peak area observed for the this compound MRM transition (Area_Crosstalk).
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Calculate the percent cross-talk relative to the internal standard concentration being used in the assay.
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Protocol 2: General LC-MS/MS Method for Triclosan Quantification
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
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Sample Preparation: Use a suitable extraction method such as solid-phase extraction (SPE) or supported liquid extraction (SLE) for your matrix (e.g., water, urine, plasma).[8][9] Spike samples with this compound solution prior to extraction to correct for recovery losses.
-
Chromatography:
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
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Gradient: A linear gradient from low to high organic phase (e.g., 10% B to 95% B over 8 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Negative Ion ESI Mode):
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity for Triclosan.
-
Use the MRM transitions listed in Table 3.
-
Section 4: Data Presentation
Table 1: Theoretical Isotopic Distribution of Triclosan
Due to the presence of three chlorine atoms, the mass spectrum of Triclosan exhibits a characteristic pattern. This table illustrates the source of potential interference.
| Ion | Description | Approximate m/z | Approximate Relative Abundance |
| M | Molecule with three ³⁵Cl atoms | 287.95 | 100% |
| M+2 | Molecule with two ³⁵Cl and one ³⁷Cl atom | 289.95 | ~96% |
| M+4 | Molecule with one ³⁵Cl and two ³⁷Cl atoms | 291.94 | ~31% |
| M+6 | Molecule with three ³⁷Cl atoms | 293.94 | ~3% |
Note: The this compound (C₁₂H₄D₃Cl₃O₂) internal standard typically has a monoisotopic mass near 290.97 Da.[10] The M+2 peak of unlabeled Triclosan at m/z 289.95 is very close and can contribute to the signal of the labeled standard, especially in lower-resolution mass spectrometers.[3]
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triclosan [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
improving peak shape and resolution for Triclosan-d3 in chromatography
Welcome to the technical support center for the chromatographic analysis of Triclosan-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC?
A1: Poor peak shape for this compound, a weakly acidic compound, in reversed-phase high-performance liquid chromatography (HPLC) can stem from several factors:
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Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.[1]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or interactions with the stationary phase, causing peak distortion.
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Column Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase, resulting in peak fronting or tailing.[2][3]
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Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and splitting.
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that lead to poor peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. Triclosan is a weak acid with a pKa of approximately 7.9.
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At low pH (e.g., pH 2.5-4): this compound will be in its neutral, protonated form. This minimizes interactions with residual silanol groups on the silica-based stationary phase, generally resulting in a more symmetrical peak shape.[4] An acidic mobile phase is often recommended for the analysis of Triclosan.[4]
-
At intermediate pH (around the pKa): Both the protonated and deprotonated forms of this compound will exist, which can lead to peak splitting or severe tailing.
-
At high pH (e.g., pH > 9): this compound will be in its deprotonated (anionic) form. This can lead to strong interactions with any remaining un-endcapped silanols, causing significant peak tailing.
Q3: What type of analytical column is recommended for this compound analysis?
A3: A high-purity, end-capped C18 column is the most common and generally recommended choice for this compound analysis.[5][6] These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions and improves peak shape. Columns with smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution.
Q4: Can column temperature be used to improve peak shape and resolution?
A4: Yes, column temperature can influence the chromatography of this compound.
-
Increased Temperature: Elevating the column temperature (e.g., to 30-40°C) can decrease the viscosity of the mobile phase, leading to higher efficiency and sharper peaks. It can also reduce the retention time of this compound.
-
Sub-ambient Temperature: In some cases, reducing the temperature can enhance the resolution between closely eluting peaks by increasing retention and altering selectivity.
It is important to operate within the temperature limits of the column and to consider the stability of this compound at elevated temperatures.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
Symptom: The this compound peak is asymmetrical, with the latter half of the peak being broader than the front half.
Troubleshooting Workflow:
References
impact of sample preparation on Triclosan-d3 recovery rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of sample preparation on the recovery rates of Triclosan-d3. This compound is a deuterated stable isotope-labeled internal standard crucial for accurate quantification of Triclosan in various matrices by isotope dilution mass spectrometry.[1][2] Its near-identical chemical and physical properties to Triclosan allow it to compensate for variability during sample extraction, cleanup, and analysis.[1][2]
Troubleshooting Guide: Low or Variable this compound Recovery
Low or inconsistent recovery of the internal standard is a common issue that can compromise the accuracy and reliability of analytical results. This guide addresses specific problems you may encounter during your experiments.
Question: Why is my this compound recovery unexpectedly low across all samples?
Answer: Systematic low recovery often points to a fundamental issue in the sample preparation workflow. Consider the following potential causes and solutions:
-
Inappropriate Filter Material: Syringe filters made of certain materials, such as nylon, can adsorb Triclosan, leading to significant loss of the standard before analysis. In one documented case, switching from a nylon to a PTFE (polytetrafluoroethylene) filter resolved the issue of near-zero recovery.
-
Solution: Test the recovery of a known standard solution after passing it through your chosen filter material. If significant loss is observed, switch to a more inert filter material like PTFE or PVDF.
-
-
Sub-optimal pH during Extraction: The recovery of phenolic compounds like Triclosan can be pH-dependent. For Solid-Phase Extraction (SPE), a lower pH may be necessary to ensure the analyte is in its neutral form and can be effectively retained on the sorbent.
-
Solution: Review the pKa of Triclosan and adjust the sample pH accordingly before extraction. For SPE, acidifying the sample is a common practice.
-
-
Inefficient Elution from SPE Cartridge: The choice and volume of the elution solvent are critical for recovering the analyte from the SPE sorbent.
-
Solution: Ensure the elution solvent is strong enough to desorb this compound from the sorbent. Common elution solvents for Triclosan from HLB or C18 cartridges include methanol, acetone, dichloromethane, or mixtures thereof.[3][4] Experiment with different solvent compositions and ensure the elution volume is sufficient.
-
-
Analyte Loss During Evaporation/Reconstitution: this compound can be lost during the solvent evaporation step if the temperature is too high or the nitrogen stream is too aggressive. Additionally, the reconstitution solvent may not fully redissolve the dried extract.
-
Solution: Optimize the evaporation parameters. Use a gentle stream of nitrogen and a controlled temperature. Ensure the reconstitution solvent is compatible with the analyte and vortex or sonicate to aid dissolution.
-
Question: My this compound recovery is highly variable between samples. What could be the cause?
Answer: High variability suggests inconsistencies in sample handling or matrix-specific issues.
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to apparent variability in recovery.[5][6] This is a significant challenge in complex matrices like wastewater, soil, and biological fluids.[7][8]
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components.
-
Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation, such as using different sorbents in SPE or employing a dispersive SPE (d-SPE) cleanup as in the QuEChERS method.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can mitigate matrix effects.
-
-
-
Inconsistent Sample Processing: Minor variations in sample volume, reagent addition, mixing time, or extraction speed can lead to significant differences in recovery, especially in multi-step procedures.
-
Solution: Adhere strictly to the validated protocol. Use calibrated pipettes and ensure thorough mixing at each step. Automated sample preparation systems can improve reproducibility.
-
-
Differential Recovery in Different Matrices: Even with a deuterated internal standard, slight differences in physicochemical properties can lead to different recoveries between the analyte and the standard in very complex or variable matrices.[7]
-
Solution: Validate the method in each matrix type. Matrix-matched calibration standards can help to compensate for these differences.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation methods for this compound analysis? A1: The three most common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
SPE is widely used for aqueous samples like drinking water and wastewater, offering good cleanup and concentration.[9][10][11]
-
LLE is a classical method often used for biological fluids, but can be prone to emulsion formation with complex samples like soaps.[3][12]
-
QuEChERS is increasingly applied to solid and complex matrices like soil, sediment, and food due to its speed and efficiency.[13][14][15]
Q2: Can the deuterium in this compound exchange with hydrogen during sample preparation? A2: Deuterium-hydrogen back-exchange is a potential issue for some deuterated standards, especially if the deuterium atoms are on acidic or basic sites and exposed to certain pH conditions or temperatures.[2][16] While specific studies on this compound back-exchange are not widely reported, it is a possibility to consider, particularly under harsh acidic or basic conditions.
-
Recommendation: To assess this, you can incubate the this compound standard in your sample matrix and mobile phase under your experimental conditions and analyze for any increase in the signal of unlabeled Triclosan.[2]
Q3: My this compound standard appears to have a small amount of unlabeled Triclosan. Is this a problem? A3: Yes, this can be an issue, especially when analyzing low concentrations of the target analyte. The unlabeled impurity in the internal standard will contribute to the analyte signal, causing a positive bias in your results.[2]
-
Recommendation: Always check the certificate of analysis for your standard to confirm its isotopic purity. You can also assess the purity by injecting a high concentration of the internal standard solution alone and checking for any signal at the mass transition of the unlabeled analyte.
Quantitative Data on Recovery Rates
The following tables summarize typical recovery rates for Triclosan using various sample preparation methods. While much of the available literature reports on the non-deuterated form, the recovery of this compound is expected to be very similar due to its nearly identical chemical properties. It is crucial to validate the method for your specific matrix and laboratory conditions.
Table 1: Solid-Phase Extraction (SPE) Recovery of Triclosan
| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference(s) |
| Wastewater | C18 | Dichloromethane, Methanol | 80 - 95 | [9] |
| Drinking Water | HLB | Methanol/Acetone (1:1) | 91 - 116 | [17] |
| Surface Water | HLB | Methanol | >85 | |
| Creek Water | HLB | Acetonitrile/Methanol (1:1) | 82 | [10] |
| Biosolids | HLB | Not Specified | 97.7 ± 6.2 | [1] |
Table 2: Liquid-Liquid Extraction (LLE) and QuEChERS Recovery of Triclosan
| Method | Matrix | Extraction Solvent(s) | Average Recovery (%) | Reference(s) |
| LLE | Human Plasma & Urine | Ionic Liquid [C₁₂MIM]Br | 94.1 - 103.8 | [18] |
| LLE | Personal Care Products | Acetonitrile, Salt | 90.4 - 98.5 | [19] |
| QuEChERS | Soil & Sewage Sludge | Acetonitrile | 98.7 - 99.0 (Soil), 97.4 - 101.3 (Sludge) | [20] |
| QuEChERS | Soil | Acetonitrile | 65 - 116 | [14] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques.
Solid-Phase Extraction (SPE) for Water Samples (Based on EPA Method 542)
This protocol is suitable for drinking water and can be adapted for other aqueous matrices.[3][4]
-
Sample Preservation: Adjust sample pH if necessary and add preservatives as required by the method.
-
Fortification: Spike the water sample (e.g., 1 L) with a known concentration of this compound solution.
-
Cartridge Conditioning:
-
Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge with 5 mL of methanol/acetone (1:1).
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
-
Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol/acetone (1:1) into a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Biological Fluids (General Protocol)
This is a general protocol adaptable for matrices like plasma or urine.
-
Sample Preparation: Aliquot a specific volume of the biological fluid (e.g., 1 mL of plasma) into a glass tube.
-
Fortification: Add a known amount of this compound internal standard.
-
pH Adjustment: Adjust the pH of the sample to enhance the extraction of Triclosan (e.g., acidify to pH < 4).
-
Extraction:
-
Add a water-immiscible organic solvent (e.g., 5 mL of methyl tert-butyl ether or ethyl acetate).
-
Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat (Optional): For improved recovery, the extraction step can be repeated with fresh solvent, and the organic layers combined.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
QuEChERS for Soil and Sediment Samples (General Protocol)
This protocol is based on the general principles of the QuEChERS method.[13][14][15]
-
Sample Preparation: Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Fortification: Add the this compound internal standard.
-
Hydration (for dry samples): Add a specific volume of water (e.g., 10 mL) and vortex to create a slurry.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 6 mL) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Extraction of triclosan and methyltriclosan in human fluids by in situ ionic liquid morphologic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid determination of triclosan in personal care products using new in-tube based ultrasound-assisted salt-induced liquid-liquid microextraction coupled with high performance liquid chromatography-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of triclosan and methyl triclosan in environmental solid samples by matrix solid-phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce background noise in Triclosan-d3 analysis
Welcome to the technical support center for Triclosan-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: High Background Noise Across the Entire Chromatogram
Symptoms: The baseline of your chromatogram is consistently high, making it difficult to distinguish the analyte peak from the noise.
Possible Causes & Solutions:
-
Contaminated Solvents or Reagents: Chemical noise is a common culprit, arising from impurities in solvents, additives, or reagents.
-
Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. If contamination is suspected, try a new bottle of solvent.
-
-
Contaminated LC System: Tubing, fittings, and the column itself can harbor contaminants from previous analyses.
-
Solution: Flush the entire LC system with a strong solvent, such as a high percentage of isopropanol or methanol. If the column is suspected, it may need to be replaced.
-
-
Contaminated MS Source: The ion source can become contaminated over time, leading to a persistent high background.
-
Solution: Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and cone.
-
Workflow for Diagnosing Contamination Source:
Caption: Diagnostic workflow for identifying the source of high background noise.
Issue 2: Poor Signal-to-Noise (S/N) Ratio for this compound Peak
Symptoms: The this compound peak is present but has a low intensity relative to the baseline noise, leading to poor sensitivity and inaccurate quantification.
Possible Causes & Solutions:
-
Suboptimal MS Parameters: The settings for the ion source and mass spectrometer may not be optimized for this compound.
-
Solution: Systematically optimize key parameters to maximize the signal for your specific analyte. Pay close attention to the cone/capillary voltage and gas flows (nebulizer, drying gas, cone gas).[1] For small molecules, optimizing cone gas flow can be particularly effective at reducing interfering ions and improving the S/N ratio.[1]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Solution: Improve your sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective.
-
-
Inefficient Ionization: The mobile phase composition may not be ideal for the ionization of this compound.
-
Solution: Adjust the mobile phase pH and organic solvent composition to enhance ionization efficiency. For Triclosan, which is a phenolic compound, a mobile phase with a slightly acidic pH may be beneficial.
-
Table 1: General MS Parameter Optimization Ranges
| Parameter | Typical Starting Range | Optimization Goal |
| Capillary Voltage (kV) | 2.5 - 4.0 | Maximize ion signal without causing in-source fragmentation |
| Cone Voltage (V) | 20 - 50 | Enhance declustering and ion transmission |
| Nebulizer Gas Flow (L/hr) | 400 - 600 | Optimize droplet size for efficient desolvation |
| Drying Gas Flow (L/hr) | 8 - 12 | Ensure complete desolvation of the mobile phase |
| Drying Gas Temperature (°C) | 300 - 400 | Facilitate solvent evaporation without degrading the analyte |
Issue 3: Inconsistent this compound Peak Area
Symptoms: The peak area of the internal standard (this compound) varies significantly between injections, even in calibration standards.
Possible Causes & Solutions:
-
Isotopic Crosstalk/Interference: The signal from the native Triclosan analyte may be contributing to the signal of the this compound internal standard. This can occur if the mass spectrometer's resolution is insufficient to distinguish between the isotopic peaks of Triclosan and the this compound peak, or if there is in-source conversion. One study noted that the peak size of the this compound internal standard increased with increasing analyte concentration.
-
Solution 1: Narrow the mass window for the this compound transition during data acquisition.
-
Solution 2: Evaluate and optimize the cone voltage. A high cone voltage can sometimes induce fragmentation that may lead to interference.
-
Solution 3: Ensure the purity of your Triclosan standard to confirm it is not contaminated with the deuterated analog.
-
-
Sample Preparation Variability: Inconsistent sample preparation can lead to varying amounts of matrix components that affect the ionization of this compound.
-
Solution: Automate the sample preparation process if possible. If manual, ensure consistent timing and execution of each step, particularly for SPE.
-
Logical Diagram for Investigating Inconsistent Internal Standard Area:
References
Technical Support Center: Ensuring Consistent Performance of Triclosan-d3
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and ensure the consistent performance of Triclosan-d3 across analytical batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Triclosan, a broad-spectrum antimicrobial agent.[1] In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (Triclosan), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Triclosan.[2]
Q2: What are the essential quality attributes of a reliable this compound internal standard?
To ensure consistent and accurate results, your this compound standard should meet specific quality criteria. High chemical and isotopic purity are crucial. The presence of unlabeled Triclosan in the deuterated standard can lead to an overestimation of the analyte's concentration.
Table 1: Quality Control Acceptance Criteria for this compound Internal Standard
| Parameter | Acceptance Criteria | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds. |
| Isotopic Enrichment | ≥98% | Ensures a minimal contribution of the unlabeled analyte in the internal standard solution, preventing artificially inflated results.[3] |
| Analyte Contribution | Response in a blank sample spiked only with IS should be <20% of the analyte response at the Lower Limit of Quantification (LLOQ). | Prevents significant impact on the accuracy of low-concentration samples.[4] |
| Internal Standard Response | Response in blank samples should be <5% of the average IS response in calibration standards and QCs. | Indicates no significant interference at the mass transition of the internal standard.[4] |
Q3: What are the recommended storage and handling conditions for this compound solutions?
Proper storage is critical to maintain the integrity of your this compound standard. Triclosan is stable under recommended storage conditions.[1] Stock solutions are typically prepared in organic solvents like methanol or acetonitrile.
Table 2: Recommended Storage Conditions for this compound
| Solution Type | Storage Temperature | Duration | Container |
| Powder (Neat) | -20°C | Long-term | Tightly sealed vial, protected from light |
| Stock Solution | -20°C to -80°C | Months | Amber glass vial |
| Working Solutions | 2-8°C | Short-term (days) | Amber glass vial |
It is advisable to prepare fresh working solutions daily and to minimize the exposure of all solutions to light and elevated temperatures.
Troubleshooting Guide
Inconsistent performance of this compound can manifest as poor precision, inaccurate quantification, or a drifting internal standard signal. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in Internal Standard Response Across an Analytical Run
High variability in the this compound signal can compromise the reliability of your results. The coefficient of variation (%CV) of the IS response should be monitored.
Table 3: Bioanalytical Method Validation Acceptance Criteria for Precision and Accuracy
| Parameter | Acceptance Criteria |
| Precision (%CV) | Within-run and between-run CV should be ≤15% (≤20% at LLOQ).[5] |
| Accuracy (%RE) | Within ±15% of the nominal concentration (±20% at LLOQ).[6] |
| Linearity (R²) | A coefficient of determination (R²) of >0.99 is generally considered adequate.[7] |
If you observe a %CV greater than 15% for the internal standard response across your calibration standards and quality controls, investigate the potential causes outlined in the workflow below.
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Systematic Difference in Internal Standard Response Between Sample Types
A common issue is observing a consistently lower or higher this compound response in study samples compared to calibration standards prepared in a surrogate matrix. This often points to matrix effects.
Caption: Addressing systematic differences in internal standard response.
Issue 3: Loss of Deuterium Signal or Increase in Unlabeled Analyte Signal
This may indicate isotopic instability, where deuterium atoms on the this compound molecule are exchanging with hydrogen atoms from the solvent (back-exchange).
Potential Causes:
-
Unstable Deuterium Labeling: The position of the deuterium atoms on the molecule can affect their stability.
-
pH of Solutions: Extreme pH conditions during sample preparation or in the mobile phase can promote H/D exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) are more likely to cause back-exchange than aprotic solvents (e.g., acetonitrile).
Troubleshooting Steps:
-
Review Certificate of Analysis: Confirm the location of the deuterium labels on the this compound molecule.
-
Conduct a Stability Experiment: Incubate the this compound in your sample diluent and mobile phase for a duration equivalent to your analytical run time. Re-inject and check for an increase in the unlabeled Triclosan signal.
-
Optimize pH: If possible, adjust the pH of your solutions to be closer to neutral.
-
Minimize Time in Aqueous Solutions: Prepare stock solutions in aprotic solvents and reduce the time the internal standard spends in aqueous environments.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity
This protocol helps determine the contribution of the unlabeled analyte (Triclosan) present in the this compound standard.
Objective: To quantify the isotopic purity of the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration Solution: Dissolve the this compound standard in a suitable solvent (e.g., acetonitrile) at a concentration significantly higher than your working concentration.
-
Acquire Mass Spectra: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis. Acquire a full scan mass spectrum over a range that includes the masses of both Triclosan and this compound.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the deuterated species (e.g., M+3).
-
Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[3]
-
To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + this compound at the working concentration). The peak area of the analyte in this sample represents the contribution from the internal standard.[3]
-
Protocol 2: Short-Term and Long-Term Stability Testing
This protocol evaluates the stability of this compound in biological matrices under different storage conditions.
Objective: To determine the stability of this compound in the sample matrix over time and at various temperatures.
Methodology:
-
Prepare Spiked Samples: Spike a known concentration of this compound into multiple aliquots of the blank biological matrix.
-
Establish Baseline (T=0): Analyze a set of freshly spiked samples immediately to establish the initial response.
-
Storage Conditions: Store the remaining aliquots under the following conditions:
-
Short-Term (Bench-Top): Room temperature for a period that mimics your sample preparation time (e.g., 4, 8, 24 hours).
-
Long-Term: At the intended storage temperature (e.g., -20°C or -80°C) for extended periods.[8]
-
Freeze-Thaw: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles from -20°C to room temperature).
-
-
Analysis: At each time point (e.g., for long-term stability: 1, 3, 6, 12 months), retrieve a set of samples, process them, and analyze them alongside a freshly prepared calibration curve.[8]
-
Data Analysis: Calculate the mean concentration of the stored samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value.
References
- 1. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. pharmacompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Triclosan using Triclosan-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Triclosan, utilizing its deuterated internal standard, Triclosan-d3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of an isotopic internal standard like this compound is a robust technique to ensure high accuracy and precision in analytical measurements by correcting for matrix effects and variations during sample processing and analysis.[1]
Performance Comparison of Analytical Methods
The selection of an analytical method for Triclosan quantification is critical and depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for LC-MS/MS and GC-MS/MS methods, compiled from various studies.
| Validation Parameter | LC-MS/MS | GC-MS/MS | Alternative Method (RP-HPLC) |
| Limit of Quantification (LOQ) | 2.0 µg/kg[2] | 20 ng/g[1] | 0.3333 µg/mL[3] |
| Linearity (Range) | 1-50 µg/mL (for a similar compound) | Not explicitly stated | 1-50 µg/mL[3] |
| Recovery | 98.1% to 106.3%[2] | 89% to 115%[1] | 98% to 102%[3] |
| Precision (RSD) | 1.8% to 18.1%[2] | <7% (intra-batch), <11% (inter-batch) for a similar method[4] | Not explicitly stated |
| Internal Standard | This compound or 13C12-labeled Triclosan | Isotopic Dilution | Not typically used |
| Derivatization Required | No | Yes (typically) | No |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS/MS are crucial for reproducibility. The following protocols are based on established methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective for the analysis of Triclosan in various matrices without the need for derivatization.
1. Sample Preparation (for personal care products)
-
For viscous samples (e.g., toothpaste), accurately weigh approximately 0.1 g of the sample into a centrifuge tube.
-
Add a known concentration of this compound internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[2]
-
For less viscous samples, a simple dilution with methanol may be sufficient.[5]
-
Vortex and sonicate the sample to ensure thorough extraction.[5]
-
Centrifuge the sample to separate the layers and collect the organic phase.[5]
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: An ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters X-terra MS-C8, 100×2.1mm, 3.5 μm).[6]
-
Mobile Phase: A gradient of water with 0.5% acetic acid and 5mM ammonium formate (A) and acetonitrile with 0.5% acetic acid and 5mM ammonium formate (B).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS/MS offers high sensitivity and is a robust alternative to LC-MS/MS, though it often requires a derivatization step for polar analytes like Triclosan.
1. Sample Preparation and Derivatization
-
Sample extraction can be performed similarly to the LC-MS/MS protocol using an appropriate solvent.
-
A known amount of this compound is added prior to extraction.[7]
-
Derivatization: The hydroxyl group of Triclosan needs to be derivatized to increase its volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the sample extract with the derivatizing agent.
2. GC-MS/MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A DB-5ms capillary column or similar.
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Monitoring: Selected Ion Monitoring (SIM) or MRM mode.
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the analytical validation process for Triclosan.
Caption: Experimental workflow for Triclosan analysis.
Signaling Pathway of Triclosan's Antibacterial Action
While this guide focuses on analytical methodology, it is pertinent to understand the mechanism of action of Triclosan. It primarily acts by inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis in bacteria.
Caption: Triclosan's mechanism of antibacterial action.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publishing.bceln.ca [publishing.bceln.ca]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. scribd.com [scribd.com]
Performance of Triclosan-d3 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Triclosan, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Triclosan-d3, a deuterated analog of Triclosan, is a widely used internal standard that effectively compensates for variations in sample preparation and instrument response. This guide provides a comparative overview of the linearity, accuracy, and precision of analytical methods employing this compound as an internal standard, supported by experimental data and detailed protocols.
Performance Data Overview
The use of this compound as an internal standard in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) demonstrates excellent analytical performance. Isotopic dilution, the technique employed when using this compound, is recognized for enhancing the precision and accuracy of quantitative analyses.
The following table summarizes the performance characteristics of analytical methods utilizing this compound as an internal standard.
| Performance Metric | GC-MS Method | LC-MS/MS Method | Alternative Method (without this compound) |
| Linearity (R²) | > 0.9996[1] | > 0.99[2] | 0.997[3] |
| Accuracy (% Recovery) | 89% - 115%[1] | 80% - 95%[4] | 98% - 102%[3] |
| Precision (% RSD) | < 7% (intra-day), < 11% (inter-day)[4] | Not explicitly stated, but described as "good"[2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for sample preparation and instrumental analysis for the quantification of Triclosan using this compound as an internal standard.
Sample Preparation for GC-MS Analysis
This protocol is adapted from a method for the analysis of Triclosan in biosolids.
-
Sample Homogenization: Mill solid samples (e.g., biosolids, sediment) to a fine powder to ensure homogeneity.
-
Extraction:
-
To 0.1 g of the homogenized sample in a centrifuge tube, add a known amount of this compound internal standard solution.
-
Add 5 mL of an appropriate organic solvent (e.g., methylene chloride).
-
Vortex the sample for 2 minutes.
-
Sonicate for 5 minutes.
-
Vortex again for 1 minute.
-
-
Clarification: Centrifuge the sample to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.2 µm filter into an autosampler vial for GC-MS analysis.
Instrumental Analysis by GC-MS/MS
-
Gas Chromatograph (GC): Agilent 7890 or equivalent.
-
Mass Spectrometer (MS): Agilent 7000 Triple Quadrupole or equivalent.
-
Column: Agilent DB-5 (20 m x 0.18 mm, 0.18 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 0.5 minutes.
-
Ramp at 10°C/min to 178°C.
-
Ramp at 2°C/min to 196°C.
-
Ramp at 55°C/min to 320°C, hold for 3.5 minutes.
-
-
MS Detection: Monitor the appropriate precursor and product ions for Triclosan and this compound.
Workflow for Triclosan Analysis using this compound Internal Standard
The following diagram illustrates the general workflow for the quantitative analysis of Triclosan in an environmental sample using this compound as an internal standard.
Caption: Workflow for the quantitative analysis of Triclosan.
Comparison with Alternative Internal Standards
While this compound is a highly effective internal standard, other deuterated or 13C-labeled compounds can also be used. The key principle of isotopic dilution is that the internal standard should be chemically identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and ionization. The choice of internal standard may depend on commercial availability and the specific analytical instrumentation being used. For methods that do not employ an isotopically labeled internal standard, precision and accuracy can be compromised due to matrix effects and variability in sample preparation. The data presented in the table above illustrates that while methods without this compound can achieve good linearity and accuracy under ideal conditions, the use of an isotopic internal standard generally provides greater confidence in the robustness and reliability of the results, especially when analyzing complex matrices.
References
A Head-to-Head Comparison: Triclosan-d3 vs. 13C-Triclosan as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triclosan, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards, Triclosan-d3 and 13C-Triclosan, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantitative analysis, as they effectively compensate for variations in sample preparation, instrument response, and matrix effects. While both deuterated (this compound) and carbon-13 labeled (13C-Triclosan) standards are utilized, their performance characteristics can differ significantly, impacting the quality of analytical data.
Theoretical Advantages of 13C-Triclosan
From a theoretical standpoint, 13C-labeled internal standards are often considered superior to their deuterated counterparts for two primary reasons:
-
Chromatographic Co-elution: 13C-labeled compounds have nearly identical physicochemical properties to their unlabeled analogues. This results in perfect co-elution during chromatographic separation. Deuterated standards, due to the slightly different bond energy of C-D versus C-H bonds, can sometimes elute slightly earlier than the native analyte. This chromatographic shift can lead to inaccurate quantification if matrix effects vary across the peak.
-
Isotopic Stability: 13C isotopes are integrated into the carbon skeleton of the molecule, making them exceptionally stable. Deuterium labels, particularly on exchangeable sites (e.g., hydroxyl or amine groups), can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the labeled signal and compromised data integrity.
Performance Data Summary
Table 1: Performance Data for this compound as an Internal Standard
| Performance Parameter | Matrix | Analytical Method | Result |
| **Linearity (R²) ** | Wastewater | UHPLC-TOF-MS | Not explicitly stated, but a linear range up to 20 µg/L was initially observed[1] |
| Accuracy (% Recovery) | Drinking Water | LC-MS/MS (EPA Method 542) | Method acceptance criteria: 70-130% |
| Precision (%RSD) | Drinking Water | LC-MS/MS (EPA Method 542) | Method acceptance criteria: ≤30% |
| Limit of Detection (LOD) | Drinking Water | LC-MS/MS (EPA Method 542) | Not explicitly stated for the internal standard |
| Limit of Quantification (LOQ) | Drinking Water | LC-MS/MS (EPA Method 542) | Not explicitly stated for the internal standard |
| Matrix Effects | Wastewater | UHPLC-TOF-MS | Interference observed at high analyte concentrations, affecting the internal standard signal[1] |
Table 2: Performance Data for 13C-Triclosan as an Internal Standard
| Performance Parameter | Matrix | Analytical Method | Result |
| Linearity (R²) | Biosolids | GC-MS/MS | > 0.9996[2] |
| Accuracy (% Recovery) | Human Urine | UPLC-MS/MS | 75.6 – 102.4%[3] |
| Precision (%RSD) | Human Urine | UPLC-MS/MS | < 14.2%[3] |
| Limit of Detection (LOD) | Not specified | Not specified | Not available |
| Limit of Quantification (LOQ) | Biosolids | GC-MS/MS | 20 ng/g for Triclosan[2] |
| Matrix Effects | Human Urine | UPLC-MS/MS | Effectively compensated, with precision < 14.2%[3] |
Experimental Protocols
Detailed methodologies for the analysis of triclosan using both internal standards are provided below.
Method 1: Analysis of Triclosan in Drinking Water using this compound (Based on EPA Method 542)
This method outlines the solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of triclosan in drinking water.
1. Sample Preparation (Solid-Phase Extraction)
-
A 500 mL water sample is passed through a solid-phase extraction cartridge.
-
The cartridge is washed to remove interferences.
-
Triclosan is eluted from the cartridge with an appropriate solvent.
-
The eluate is concentrated and reconstituted in a final volume, at which point a known amount of this compound internal standard is added.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triclosan: e.g., m/z 287 -> 143
-
This compound: e.g., m/z 290 -> 145
-
-
Method 2: Analysis of Triclosan in Human Urine using 13C-Triclosan
This method describes the sample preparation and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis of triclosan in human urine.
1. Sample Preparation
-
To a 100 µL urine sample, add a solution of β-glucuronidase/sulfatase to deconjugate triclosan metabolites.
-
Incubate the sample.
-
Add a known amount of 13C-Triclosan internal standard.
-
Perform solid-phase extraction or supported liquid extraction to clean up the sample and concentrate the analyte.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. UPLC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triclosan: e.g., m/z 287 -> 35
-
13C-Triclosan: e.g., m/z 299 -> 37
-
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of triclosan using stable isotope-labeled internal standards.
References
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Triclosan Analysis Utilizing Triclosan-d3: A Performance Guide
This guide provides a comparative overview of analytical methodologies for the quantification of Triclosan (TCS), with a specific focus on the application of its deuterated internal standard, Triclosan-d3. The use of isotope dilution mass spectrometry is a cornerstone for achieving high accuracy and precision in the analysis of organic micropollutants. This document collates and presents experimental data from various studies to offer researchers, scientists, and drug development professionals a comprehensive reference for method performance and expected analytical outcomes.
Comparative Analysis of Quantitative Methods
The isotope dilution technique, employing this compound or other isotopically labeled analogs like ¹³C₁₂-TCS, is a widely accepted method for the accurate quantification of Triclosan in diverse and complex matrices. This approach effectively compensates for sample matrix effects and variations in extraction efficiency and instrumental response.[1] The following table summarizes the performance of Triclosan analysis using an isotopic internal standard across different matrices as reported in various studies.
| Matrix | Analytical Method | Internal Standard | Recovery (%) | Precision (RSD %) | LOQ | LOD |
| Human Nails | UPLC-ESI-MS/MS | Not Specified | 98.1 - 106.3 | 1.8 - 18.1 | 2.0 µg/kg | - |
| Human Urine | ID-UPLC-MS/MS | SIL-ISTDs | 75.6 - 102.4 | < 14.2 (Matrix Effect) | - | - |
| Biosolids | GC-MS/MS | Isotopic Dilution | - | - | Lowered by 10x with matrix-matched standards | - |
| Sewage Sludge | GC-MS | ¹³C₁₂-labeled TCS | 97.4 - 101.3 | - | - | 0.10 - 0.12 ng/g |
| Soil | GC-MS | ¹³C₁₂-labeled TCS | 98.7 - 99.0 | - | - | 0.05 - 0.08 ng/g |
| Water | SPE-GC-MS | p-terphenyl-d14 | 80 - 95 | < 11 (inter-batch) | 1.0 ng/L | - |
Experimental Protocols
The methodologies employed for Triclosan analysis, while varying in sample preparation specifics, generally converge on chromatographic separation coupled with mass spectrometric detection.
1. Sample Preparation for Biological Matrices (Human Nails)[2]
-
Digestion: Samples are digested using sodium hydroxide (NaOH).
-
Extraction: A liquid-liquid extraction is performed using dichloromethane.
-
Analysis: The extract is analyzed using ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in negative ion mode.
2. Sample Preparation for Biological Matrices (Human Urine)[1]
-
Pretreatment: Supported Liquid Extraction (SLE) is utilized for sample cleanup and to minimize interference.
-
Analysis: An isotope-dilution ultra-performance liquid chromatography-tandem mass spectrometry (ID-UPLC-MS/MS) method is employed for quantification.
3. Sample Preparation for Environmental Solids (Biosolids)[3]
-
Extraction: A simple and rapid extraction method is used without the need for derivatization or extensive cleanup steps.
-
Analysis: Gas chromatography-tandem mass spectrometry (GC-MS/MS) is used for analysis, with matrix-matched standards to enhance sensitivity and accuracy.
4. Sample Preparation for Environmental Solids (Sewage Sludge and Soil)[4]
-
Extraction: Matrix solid-phase dispersion (MSPD) is used for the extraction of Triclosan and its metabolite, methyl Triclosan.
-
Derivatization: Analytes are derivatized with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide.
-
Analysis: Isotope dilution gas chromatography with electron impact mass spectrometry (GC-EI-MS) in selected ion monitoring (SIM) mode is used for detection, with ¹³C₁₂-labeled compounds as internal standards.
5. Sample Preparation for Aqueous Samples (Water)[5]
-
Extraction: Solid-phase extraction (SPE) with a reversed-phase C18 cartridge is performed.
-
Derivatization: An online injection-port derivatization with a tert-butyldimethylsilyl (TBDMS) agent is conducted.
-
Analysis: The derivatized analytes are analyzed by gas chromatography-mass spectrometry (GC-MS).
Visualizing Analytical and Comparative Workflows
To better illustrate the processes discussed, the following diagrams outline the logical flow of an inter-laboratory comparison and a typical analytical workflow for Triclosan.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Analytical workflow for Triclosan using an internal standard.
Alternative and Complementary Methods
While isotope dilution mass spectrometry is the gold standard, other analytical techniques have been developed and employed for Triclosan detection.
-
Immunoassays: Competitive enzyme-linked immunosorbent assays (ELISA) have been developed for the sensitive detection of Triclosan in environmental samples.[6] These methods can be more cost-effective and require simpler sample preparation than chromatographic methods, making them suitable for screening purposes.[6]
-
Gas Chromatography without Derivatization: Methods have been developed for the analysis of Triclosan in complex matrices like biosolids using GC-MS/MS without a derivatization step.[3] This can significantly reduce sample preparation time.[3]
-
Liquid Chromatography with UV Detection: For samples with higher concentrations of Triclosan, liquid chromatography with UV detection can be a viable and less expensive alternative to mass spectrometry, although with potentially higher detection limits.[7]
Conclusion
The analysis of Triclosan using an isotopically labeled internal standard such as this compound provides a robust and reliable method for quantification across a wide range of biological and environmental matrices. The data presented from various studies demonstrate that high recovery and good precision are achievable. While alternative methods exist and may be suitable for specific applications, the isotope dilution technique remains the benchmark for accurate and defensible data in research and regulatory settings. The detailed experimental protocols provided herein offer a foundation for laboratories to develop and validate their own methods for Triclosan analysis.
References
- 1. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of triclosan and methyl triclosan in environmental solid samples by matrix solid-phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometric Analysis of Triclosan Using Triclosan-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Triclosan (TCS) in various matrices is critical for environmental monitoring, toxicological studies, and product safety assessment. The use of a stable isotope-labeled internal standard, such as Triclosan-d3, is indispensable for correcting matrix effects and variabilities in sample processing and instrument response. This guide provides an objective comparison of the performance of different mass spectrometry platforms for the analysis of Triclosan, with this compound as the internal standard.
The Role of this compound in Quantitative Analysis
This compound is a deuterated analog of Triclosan. Due to its near-identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, it serves as an internal standard (IS). The ratio of the signal from the native Triclosan to the signal from this compound is used for quantification. This isotope dilution technique significantly improves the accuracy and precision of the measurement by compensating for sample loss during preparation and fluctuations in instrument performance.[1][2]
Performance Comparison Across Mass Spectrometry Platforms
The choice of mass spectrometer significantly impacts the sensitivity, selectivity, and throughput of Triclosan analysis. The following tables summarize the performance of various platforms based on published experimental data for Triclosan, achieved using isotope dilution methods with standards like this compound or ¹³C-TCS.
Table 1: Performance in Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Principle | Targeted analysis using Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. | High-resolution, accurate-mass detection for both targeted and untargeted screening. |
| Sensitivity (LOQ) | Generally offers the highest sensitivity. Expected to be in the low ng/L to sub-ng/L range in water. | Very sensitive, with reported LOQs of 35-100 ng/L in wastewater and sludge extracts.[3] |
| Linearity | Excellent, typically spanning 3-5 orders of magnitude.[4][5] | Excellent, with a demonstrated linear range of 10 to 1000 ng/mL.[3] |
| Selectivity | High, due to the specificity of MRM transitions.[6] | High, due to accurate mass measurement, which helps differentiate analytes from matrix interferences.[7] |
| Matrix Effects | Can be significant but are effectively corrected by this compound. | Can be significant but are effectively corrected by this compound. |
| Primary Use Case | Gold standard for routine quantitative analysis requiring high sensitivity and throughput.[6][8] | Quantitative analysis, confirmation of identity, and screening for unknown metabolites or contaminants. |
Table 2: Performance in Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | GC-Triple Quadrupole (GC-MS/MS) | GC-Single Quadrupole (GC-MS) |
| Principle | Targeted analysis using MRM after chromatographic separation. Requires derivatization for the polar Triclosan molecule. | Full scan or Selected Ion Monitoring (SIM) analysis. Requires derivatization. |
| Sensitivity (LOQ) | High. Method LOQs of 20 ng/g in biosolids have been reported.[1][9] | Moderate. Method detection limits of 6 to 45 ng/L in wastewater have been achieved.[10] LOQ of 1.0 ng/L in water reported with derivatization.[11][12] |
| Linearity | Excellent, with correlation coefficients >0.9996 reported.[1] | Good, suitable for quantification at higher concentrations. |
| Selectivity | Very high due to MRM, which reduces background interference from complex matrices like biosolids.[1][9] | Moderate; SIM mode improves selectivity over full scan but is more susceptible to interferences than MS/MS. |
| Matrix Effects | Significant matrix enhancement has been observed in biosolids, requiring matrix-matched standards or effective internal standard correction.[1][9] | Susceptible to matrix effects, which can be mitigated with derivatization and internal standards. |
| Primary Use Case | Sensitive and selective quantification in complex matrices where derivatization is feasible. | Routine analysis in less complex matrices or when the highest sensitivity is not required. |
Table 3: Performance in Ambient Ionization Mass Spectrometry
| Parameter | Direct Analysis in Real Time (DART-MS) |
| Principle | Direct analysis of samples in their native state with minimal preparation, coupled to a high-resolution mass spectrometer (e.g., TOF). |
| Sensitivity (LOQ) | Instrumental LOQ of 5 ng/mL.[3][13] |
| Linearity | Good, with a linear response range up to 1000 ng/mL.[3][13][14] |
| Selectivity | Dependent on the resolution of the mass analyzer (typically TOF). Accurate mass provides good selectivity. |
| Matrix Effects | Moderate to significant signal inhibition (6% to 57%) observed in complex environmental extracts.[3][13] |
| Primary Use Case | Rapid screening and high-throughput analysis where minimal sample preparation is desired. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of Triclosan using this compound.
Sample Preparation
The choice of sample preparation is matrix-dependent. The internal standard (this compound) should be added before any extraction steps.
-
Solid Phase Extraction (SPE) for Water Samples:
-
Acidify 100-500 mL of water sample to pH 3.
-
Spike with this compound internal standard.
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with a suitable solvent like ethyl acetate or methanol.[3][11]
-
Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
-
Matrix Solid-Phase Dispersion (MSPD) for Solid/Biota Samples:
-
Homogenize 0.5 g of the sample (e.g., fish tissue, sludge) with 1.5 g of a dispersant (e.g., neutral silica).[15]
-
Spike with this compound internal standard.
-
Transfer the mixture to a cartridge containing a clean-up co-sorbent (e.g., silica impregnated with sulfuric acid to retain lipids).[15]
-
Elute the analytes with a solvent such as dichloromethane.
-
Concentrate the extract and reconstitute for analysis.
-
Analytical Instrumentation Methods
-
LC-Q-TOF MS Method:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Monitor for the [M-H]⁻ ions of Triclosan (m/z 286.9439 and 288.9410) and this compound (m/z ~289.9622) with a narrow mass window (e.g., 20 ppm).[3][7]
-
-
GC-MS/MS Method (with Derivatization):
-
Derivatization: Mix an aliquot of the final extract with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) before injection.[15]
-
Column: DB-5 type column (e.g., 20 m x 0.18 mm, 0.18 µm).[1]
-
Carrier Gas: Helium at a constant flow.
-
Injection: Splitless injection.
-
Ionization: Electron Ionization (EI).
-
MS Detection: Set MRM transitions for the derivatized Triclosan and this compound.
-
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of a typical quantitative analysis using this compound.
Caption: Typical workflow for LC-MS/MS analysis of Triclosan using this compound.
Caption: High-throughput workflow for DART-MS analysis of Triclosan using this compound.
Conclusion
The selection of a mass spectrometer for Triclosan analysis depends on the specific requirements of the study.
-
For high-sensitivity, routine quantification in complex matrices , LC-MS/MS on a triple quadrupole (QqQ) instrument is the preferred method. Its specificity in MRM mode provides excellent signal-to-noise, leading to the lowest detection limits.
-
For research involving identification of metabolites or screening for other contaminants in addition to quantification , a high-resolution Q-TOF system is a powerful alternative. It offers robust quantitative performance with the added benefit of accurate mass data.
-
For applications demanding high throughput and rapid screening with minimal sample preparation , DART-MS is a valuable tool, though researchers must be mindful of and correct for potential matrix-induced signal suppression.
In all methodologies, the use of This compound as an internal standard is a critical and non-negotiable component for achieving accurate, reliable, and reproducible quantitative results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. epa.gov [epa.gov]
- 3. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. TOF vs QQQ - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of nonsteroidal anti-inflammatory drugs, caffeine, and triclosan in wastewater by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simplified sample preparation method for triclosan and methyltriclosan determination in biota and foodstuff samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Triclosan Analysis: A Comparative Guide to GC-MS and LC-MS with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Triclosan, a widely used antimicrobial agent, is critical for environmental monitoring, safety assessment, and formulation development. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this analysis is a pivotal decision. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your specific research needs.
The use of a deuterated internal standard, such as Triclosan-d3, is a common and recommended practice for both GC-MS and LC-MS analysis to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
At a Glance: GC-MS vs. LC-MS for Triclosan Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Derivatization | Often mandatory for the polar Triclosan to increase volatility and thermal stability.[3][4][5][6] | Generally not required, allowing for simpler sample preparation.[7] |
| Sample Throughput | Can be lower due to the additional derivatization step. | Typically higher due to simpler sample preparation workflows. |
| Sensitivity | High sensitivity, with reported Limits of Detection (LODs) in the low ng/L range.[8] | Also offers excellent sensitivity, with LODs in the low ng/L range.[9][10] |
| Selectivity | High selectivity, especially with tandem MS (MS/MS). | High selectivity, particularly with tandem MS (MS/MS), which is effective in complex matrices.[9] |
| Matrix Effects | Can be significant, but often mitigated by derivatization and the use of an internal standard. | Can be a notable issue, particularly ion suppression or enhancement in the ESI source.[9] |
| Cost | Instrument and operational costs can be lower than LC-MS/MS systems. | High-end LC-MS/MS systems can have higher acquisition and maintenance costs. |
| Typical Applications | Environmental water and personal care product analysis.[3][11] | Environmental water, wastewater, biosolids, and biological matrices.[12][7][13] |
Delving Deeper: A Head-to-Head Comparison
Both GC-MS and LC-MS are powerful tools for the quantitative analysis of Triclosan. A key distinction lies in the sample preparation, specifically the need for derivatization in GC-MS. Triclosan, being a phenolic compound, requires derivatization to a more volatile and thermally stable form before it can be effectively analyzed by GC-MS.[3][6] Common derivatizing agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a TBDMS derivative.[3][4][5] This additional step can increase sample preparation time and introduce potential variability.
In contrast, LC-MS can directly analyze Triclosan without derivatization, simplifying the workflow.[12] This is a significant advantage, particularly for high-throughput laboratories. However, LC-MS can be more susceptible to matrix effects, where components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[9] The use of a deuterated internal standard is crucial to compensate for these effects in both techniques.
In terms of sensitivity, both methods can achieve low limits of detection, making them suitable for trace-level analysis of Triclosan in various matrices. For instance, GC-MS methods have reported detection limits between 0.64 and 4.12 ng/L in water samples.[8] LC-MS/MS has demonstrated comparable or even lower limits of quantification, in the range of 0.08-0.44 ng/L for surface water.[9]
Experimental Workflows Visualized
To better illustrate the analytical processes, the following diagrams depict the typical experimental workflows for GC-MS and LC-MS analysis of Triclosan.
Detailed Experimental Protocols
The following are representative protocols for the analysis of Triclosan in water samples using a deuterated internal standard. These should be adapted and validated for specific laboratory conditions and sample matrices.
GC-MS Protocol with Derivatization
1. Sample Preparation and Extraction:
-
To a 100 mL water sample, add the deuterated internal standard (this compound) to a final concentration of 100 ng/L.
-
Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with an appropriate solvent, such as ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
2. Derivatization:
-
To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3][4][5]
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS/MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for separating the derivatized Triclosan (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Temperature Program: Start at an initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector: Use a splitless injection mode with an injector temperature of 250°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both native Triclosan and its deuterated internal standard.
LC-MS/MS Protocol
1. Sample Preparation and Extraction:
-
To a 100 mL water sample, add the deuterated internal standard (this compound) to a final concentration of 100 ng/L.
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB). Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase: Use a gradient elution with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile with 0.1% formic acid. A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Mass Spectrometer: Operate with an electrospray ionization (ESI) source in negative ion mode. For quantification, use multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Triclosan and this compound.
Conclusion
The choice between GC-MS and LC-MS for Triclosan analysis depends on several factors, including the sample matrix, required throughput, available instrumentation, and the need for derivatization. GC-MS, while requiring a derivatization step, is a robust and sensitive technique.[3][4][8] LC-MS offers the advantage of simpler sample preparation, making it well-suited for high-throughput analysis, and can provide excellent sensitivity, especially with tandem mass spectrometry.[12][9]
For complex matrices, the high selectivity of tandem mass spectrometry (MS/MS) is beneficial for both techniques. Ultimately, the use of a deuterated internal standard is paramount for achieving accurate and reliable quantification of Triclosan, regardless of the chosen chromatographic method.[1][2] By carefully considering the information presented in this guide, researchers can make an informed decision to select the most appropriate method for their specific analytical challenges in Triclosan analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. Determination of Triclosan in Aqueous Samples Using Solid-phase Extraction Followed by On-line Derivatization Gas Chromatography–Mass Spectrometry [jstage.jst.go.jp]
- 5. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of triclosan studied by liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Triclosan in Environmental Waters [sigmaaldrich.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. publishing.bceln.ca [publishing.bceln.ca]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle: Immunoassay vs. Mass Spectrometry for Triclosan Quantification, Featuring Triclosan-d3
For researchers, scientists, and drug development professionals navigating the analytical landscape for Triclosan detection, the choice between immunoassay and mass spectrometry is a critical one. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your specific research needs.
The ubiquitous antimicrobial agent, Triclosan, has come under increasing scrutiny for its potential environmental and health impacts. Consequently, robust and reliable analytical methods are paramount for its accurate quantification in various matrices. This guide delves into a direct comparison of two of the most common analytical techniques employed for this purpose: immunoassay and mass spectrometry. We will explore their respective principles, performance characteristics, and experimental workflows, with a special focus on the role of the internal standard, Triclosan-d3, in enhancing the accuracy of mass spectrometry-based methods.
Performance Snapshot: A Quantitative Comparison
The selection of an analytical method often hinges on its performance metrics. The following table summarizes the key quantitative data for the detection of Triclosan using both immunoassay and mass spectrometry, drawing from various studies to provide a comparative overview. It is important to note that performance can vary depending on the specific assay or instrument, as well as the sample matrix.
| Performance Metric | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS & GC-MS) |
| Limit of Detection (LOD) | 0.03 µg/L | 0.08 - 0.44 ng/L (LC-MS/MS in surface water)[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but detection range is 0.21–6.71 µg/L[2] | 1.0 ng/L (GC-MS in water)[3] |
| Dynamic Range | 0.22 to 42.16 µg/L | Typically spans several orders of magnitude |
| IC50 (for competitive immunoassay) | 1.19 µg/L[2] | Not Applicable |
| Precision (RSD%) | Typically <15% | <7% (intra-batch), <11% (inter-batch)[3] |
| Accuracy (Recovery %) | 80-95%[3] | 80-95%[3] |
| Sample Throughput | High | Moderate to High (with automation) |
| Cost per Sample | Generally Lower | Generally Higher |
| Specificity | High, but potential for cross-reactivity | Very High (based on mass-to-charge ratio) |
The Underpinning Methodologies: A Look at the Experimental Protocols
A thorough understanding of the experimental procedures is crucial for appreciating the strengths and limitations of each technique.
Immunoassay: The Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Immunoassays for Triclosan are typically performed in a competitive ELISA format. This method relies on the competition between the Triclosan in the sample and a labeled Triclosan conjugate for a limited number of specific antibody binding sites.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Water samples are typically diluted with a methanol/phosphate-buffered saline (PBS) solution to bring the Triclosan concentration within the linear range of the assay.[2] For solid samples like biosolids, a solvent extraction is performed, followed by dilution.[2]
-
Plate Coating: Microtiter plates are coated with a Triclosan-protein conjugate.
-
Competitive Binding: The sample or standard and a specific primary antibody against Triclosan are added to the wells. The Triclosan in the sample competes with the coated Triclosan conjugate for binding to the antibody.
-
Washing: The plate is washed to remove any unbound antibody and sample components.
-
Secondary Antibody Incubation: An enzyme-labeled secondary antibody that binds to the primary antibody is added.
-
Final Wash: Another washing step is performed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a colored product.
-
Detection: The absorbance of the colored product is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of Triclosan in the sample.
Mass Spectrometry: The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol with this compound Internal Standard
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for the quantification of Triclosan. The use of a deuterated internal standard, this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation and Internal Standard Spiking: A known amount of this compound is added to the water sample. This deuterated analog behaves chemically similarly to Triclosan throughout the sample preparation and analysis process.
-
Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to concentrate the Triclosan and this compound and remove interfering matrix components.
-
Elution and Concentration: The analytes are eluted from the SPE cartridge with an organic solvent (e.g., methanol or acetonitrile), and the eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Separation: The reconstituted sample is injected into an LC system. A reversed-phase column (e.g., C18) is typically used to separate Triclosan and this compound from other components in the sample extract. A common mobile phase consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometry (MS) Detection:
-
Ionization: The eluent from the LC column enters the mass spectrometer, where the Triclosan and this compound molecules are ionized, typically using electrospray ionization (ESI) in negative ion mode.
-
Tandem Mass Spectrometry (MS/MS): In the first stage of the tandem mass spectrometer, the precursor ions corresponding to the mass-to-charge ratio (m/z) of Triclosan and this compound are selected. These selected ions are then fragmented in a collision cell. In the second stage, specific product ions generated from the fragmentation are monitored. This two-stage mass filtering significantly enhances the selectivity of the analysis.
-
-
Quantification: The concentration of Triclosan in the original sample is determined by comparing the peak area ratio of the endogenous Triclosan to the this compound internal standard against a calibration curve prepared with known concentrations of Triclosan and a constant concentration of this compound.
Discussion: Choosing the Right Tool for the Job
Both immunoassay and mass spectrometry are powerful tools for Triclosan analysis, each with its own set of advantages and disadvantages.
Immunoassay:
-
Advantages: Immunoassays are generally faster, more cost-effective, and have a higher sample throughput, making them well-suited for screening large numbers of samples. The experimental setup is also less complex, requiring less specialized training.[2]
-
Disadvantages: Immunoassays can be susceptible to cross-reactivity from structurally similar compounds, potentially leading to overestimated results.[2] They also typically have a narrower dynamic range compared to mass spectrometry.
Mass Spectrometry:
-
Advantages: Mass spectrometry, particularly LC-MS/MS, offers superior specificity and sensitivity.[4] The use of an internal standard like this compound allows for highly accurate and precise quantification by correcting for matrix effects and procedural losses. This makes it the gold standard for confirmatory analysis and for studies requiring very low detection limits.
-
Disadvantages: Mass spectrometry instrumentation is more expensive to purchase and maintain. The sample preparation can be more laborious and time-consuming, and the operation of the instrument requires a higher level of technical expertise.
The Role of this compound:
The use of a stable isotope-labeled internal standard like this compound is a key advantage of mass spectrometry-based methods. Because this compound is chemically identical to Triclosan but has a different mass, it can be added to the sample at the beginning of the workflow. Any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to highly accurate and precise results.
Conclusion: A Complementary Partnership
References
- 1. Simultaneous determination of parabens, triclosan and triclocarban in water by liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of the Antimicrobial Triclosan in Environmental Samples by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
Detecting Triclosan: A Comparative Guide to LOD and LOQ Using Triclosan-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Performance for Triclosan Quantification
The accurate detection and quantification of Triclosan (TCS), a widely used antimicrobial agent, are critical in environmental monitoring, human exposure assessment, and product safety testing. The use of an isotopically labeled internal standard, such as Triclosan-d3, is a cornerstone of robust analytical methodologies, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Triclosan when using this compound as an internal standard, based on data from various analytical techniques and matrices.
Performance Comparison: LOD and LOQ Values
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes reported LOD and LOQ values for Triclosan analysis utilizing isotopically labeled internal standards, including this compound, across different analytical platforms and sample types.
| Analytical Method | Matrix | Internal Standard | LOD | LOQ | Reference |
| GC-MS | Water | ¹³C₁₂-TCS | - | 1.0 ng/L | [1][2] |
| LC-MS/MS | Human Nails | Isotopic Dilution | - | 2.0 µg/kg | [3][4][5] |
| GC-MS/MS | Biosolids | Isotopic Dilution | - | 20 ng/g | [6] |
| DART-MS | Wastewater | TCS-¹³C₆ | - | 35 - 100 ng/L | |
| LC-MS/MS | Environmental Water | - | 50 ng/L | - | |
| EPA Method 1694 (HPLC/MS/MS) | Water | Isotope Dilution | 94 ng/L | - | |
| UPLC-MS-MS | Biosolid and Soil | - | - | 0.05 ng/g |
Note: In some studies, the specific isotopically labeled standard was not explicitly defined as this compound but as a generic "isotopic dilution" or another labeled form like ¹³C₁₂-TCS. These are included to provide a broader context of the performance of isotope dilution methods for Triclosan analysis.
Experimental Protocols: A Generalized Approach
The determination of LOD and LOQ is a critical component of method validation. While specific parameters vary, the following outlines a generalized experimental protocol for the quantification of Triclosan using an internal standard like this compound, primarily with LC-MS/MS or GC-MS.
Sample Preparation
-
Extraction: The extraction technique is chosen based on the sample matrix.
-
Liquid Samples (e.g., Water, Wastewater): Solid-phase extraction (SPE) is commonly employed. The sample is passed through a sorbent cartridge (e.g., C18), which retains Triclosan. The cartridge is then washed to remove interferences, and Triclosan is eluted with an organic solvent.
-
Solid Samples (e.g., Soil, Biosolids): Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate solvent (e.g., acetonitrile, methanol) is typically used.
-
Biological Samples (e.g., Human Nails, Plasma): May require initial digestion (e.g., with sodium hydroxide) followed by liquid-liquid extraction (LLE) or SPE.[3][4][5]
-
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the preparation process to account for any analyte loss during extraction and cleanup.
-
Concentration and Reconstitution: The extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis
-
Chromatography:
-
LC-MS/MS: Reversed-phase liquid chromatography is commonly used to separate Triclosan from other components in the sample extract. A C18 column is a frequent choice.
-
GC-MS: For GC analysis, derivatization of Triclosan (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.[1][2]
-
-
Mass Spectrometry:
-
MS/MS Detection: Tandem mass spectrometry is employed for its high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Triclosan and this compound are monitored.
-
LOD and LOQ Determination
The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD Calculation: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ Calculation: LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
The standard deviation of the response can be estimated from the standard deviation of y-intercepts of regression lines, the standard deviation of blank sample measurements, or the residual standard deviation of the regression line.
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates the typical workflow for determining the LOD and LOQ of Triclosan using an internal standard method.
This guide highlights the importance of using isotopically labeled internal standards like this compound for achieving low detection limits and reliable quantification of Triclosan in various matrices. The choice of analytical method and sample preparation technique significantly influences the achievable LOD and LOQ, and method validation is essential to ensure data quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Analysis of triclosan and triclocarban in human nails using isotopic dilution liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Triclosan: A Comparative Analysis of Internal Standards
An objective comparison of internal standards for the accurate quantification of Triclosan in various matrices, supported by experimental data and detailed protocols.
The accurate quantification of Triclosan (TCS), a widely used antimicrobial agent, is critical in environmental monitoring, human exposure assessment, and product safety testing. The complexity of matrices in which Triclosan is often found, such as wastewater, biosolids, and biological fluids, necessitates robust analytical methods to overcome challenges like matrix effects. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. This guide provides a comparative analysis of different internal standards used in the analysis of Triclosan, supported by experimental data from various studies.
Comparative Performance of Internal Standards
The selection of an internal standard is a critical step in method development for Triclosan analysis. An ideal internal standard should mimic the chemical behavior of the analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response. Isotopically labeled analogs of the analyte are widely regarded as the gold standard for internal standards in mass spectrometry-based methods, as they exhibit nearly identical physicochemical properties to the target analyte.
The following table summarizes the performance of different internal standards used for the quantification of Triclosan across various analytical techniques and matrices.
| Internal Standard | Analytical Technique | Matrix | Recovery (%) | Linearity (R²) | LOQ | Matrix Effect (%) | Reference |
| ¹³C₁₂-Triclosan | HPLC-ESI/ITMS | Rat Liver S9 & Microsomes | Good | Good | Not Reported | Not Reported | [1] |
| ¹³C-labeled TCS | GC-MS/MS | Biosolids and Paper Mulch | 89 - 115 | > 0.9996 | 20 ng/g | Significant enhancement observed | [2][3] |
| Deuterated TCS | GC-MS | Surface Water | Not Reported | Not Reported | parts per trillion level | Not Reported | [4] |
| Bisphenol A (BPA) | LC/MS | Personal Care Products & Water | Not Reported | 0.96 | Not Reported | Not Reported | [5] |
| p-terphenyl-d₁₄ | GC/MS | Aqueous Samples | 80 - 95 | Not Reported | 1.0 ng/L | Not Reported | [6] |
| ¹³C₆-TCS | DART-QTOF-MS | Wastewater & Sludge | Not Reported | Linear up to 1000 ng/mL | 5 ng/mL | 6 - 57% signal suppression | [7][8] |
Key Observations:
-
Isotopically Labeled Internal Standards: As demonstrated in multiple studies, ¹³C-labeled Triclosan provides excellent performance in terms of linearity and recovery, effectively compensating for matrix effects, particularly in complex samples like biosolids.[2][3] The use of an isotopic internal standard in GC-MS/MS analysis resulted in a greater than sevenfold signal enhancement and lowered the limit of quantitation.[2]
-
Structural Analogs as Internal Standards: While not as ideal as isotopic standards, structurally similar compounds like Bisphenol A (BPA) have been used. However, the linearity achieved (R² = 0.96) was noted as being less than optimal, potentially due to baseline noise at lower concentrations.[5]
-
Other Internal Standards: Deuterated internal standards and compounds like p-terphenyl-d₁₄ have also been employed, with methods demonstrating high sensitivity (ng/L levels).[4][6]
Experimental Workflow & Protocols
A generalized workflow for the cross-validation of analytical results for Triclosan using different internal standards is crucial for ensuring method robustness and accuracy. This process typically involves sample preparation, analysis by a chosen analytical technique, and data evaluation.
Figure 1. A generalized experimental workflow for the cross-validation of Triclosan analysis.
Detailed Experimental Protocols
Below are summaries of experimental protocols from the referenced studies, providing insights into the methodologies used for Triclosan analysis with different internal standards.
1. LC-MS/MS Method with ¹³C-labeled Triclosan for Biosolids [2][3]
-
Sample Preparation:
-
0.25 g of dried and milled biosolid sample is added to an 8-mL amber vial.
-
Isotopically labeled internal standards (¹³C-TCS and ¹³C-Methyl Triclosan) are added.
-
5 mL of methylene chloride is added.
-
The vial is vortexed for 2 minutes, sonicated for 5 minutes, and vortexed again for 1 minute.
-
The supernatant is filtered for analysis.
-
-
GC-MS/MS Analysis:
-
Injection: 1-µL splitless injection.
-
Column: 20 m x 0.18 mm, 0.18-µm df Agilent DB-5 column.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.
-
Oven Program: Starts at 70°C, held for 0.5 min, ramped at 10°C/min to 178°C, then at 2°C/min to 196°C, and finally at 55°C/min to 320°C, held for 3.5 min.
-
2. LC/MS Method with Bisphenol A (BPA) as Internal Standard for Personal Care Products [5]
-
Sample Preparation (for viscous products):
-
Approximately 0.15 g of the sample is weighed into an Erlenmeyer flask.
-
10 mL of 0.01 M NaOH solution is added.
-
The sample is sonicated for 10 minutes.
-
The sample is centrifuged at 3000 rpm for 15 minutes.
-
The supernatant is collected and filtered.
-
BPA internal standard is added to a final concentration of 600 ppb.
-
-
LC/MS Analysis:
-
The standard curve is generated by plotting the peak area ratio of Triclosan to BPA against the Triclosan standard concentration.
-
3. GC/MS Method with p-terphenyl-d₁₄ as Internal Standard for Aqueous Samples [6]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A C18 SPE cartridge is pre-conditioned.
-
100 mL of the water sample (pH 3) is passed through the cartridge.
-
The cartridge is washed with 2 mL of 20% methanolic solution and dried.
-
Triclosan is eluted with 4 mL of an appropriate eluting solution.
-
The extract is evaporated to dryness and redissolved in 100 µL of dichloromethane containing p-terphenyl-d₁₄.
-
-
GC/MS Analysis:
-
The method involves on-line injection-port tert-butyldimethylsilylated (TBDMS) derivatization.
-
Conclusion
The cross-validation of analytical results for Triclosan is highly dependent on the choice of internal standard. The experimental data strongly support the use of isotopically labeled internal standards, such as ¹³C-labeled Triclosan, for the most accurate and precise quantification, especially in complex matrices where significant matrix effects are expected. These standards co-elute with the analyte and exhibit nearly identical ionization behavior, providing the most effective compensation for analytical variability.
While other compounds like BPA or deuterated standards can be used, they may not always provide the same level of performance and require careful validation to ensure the reliability of the results. Researchers and drug development professionals should prioritize the use of isotopically labeled internal standards in their analytical methods for Triclosan to ensure the highest quality data for their studies. When isotopically labeled standards are not feasible, a thorough validation, including the evaluation of matrix effects, is crucial for any alternative internal standard.
References
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. publishing.bceln.ca [publishing.bceln.ca]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of direct analysis in real time accurate mass spectrometry for the determination of triclosan in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triclosan-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Triclosan-d3, a deuterated form of the broad-spectrum antimicrobial agent Triclosan. Adherence to these protocols is critical due to the potential environmental hazards associated with this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. Personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. | [1] |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. | [1] |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | [1] |
| Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [1] |
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [1][2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician. | [1][2][3] |
Environmental Hazards of Triclosan
Triclosan and its deuterated analog pose a significant threat to aquatic ecosystems. It is very toxic to aquatic life with long-lasting effects[4]. Triclosan is known to bioaccumulate in the aquatic food chain and can be transformed into more toxic compounds in the environment[5][6]. Therefore, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash . Discharge into the environment must be avoided[1].
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting. This procedure is designed to be a clear, operational guide for laboratory personnel.
Phase 1: Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), must be considered hazardous waste.
-
Use Designated Waste Containers:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Ensure containers are made of a material that does not react with the contents and have a secure screw cap[7].
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Phase 2: On-site Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste containers in a designated SAA within the laboratory[7]. This area must be at or near the point of generation and under the control of the laboratory personnel[8].
-
Storage Limits: Do not exceed the storage limit of 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA[9].
-
Segregation of Incompatibles: Store this compound waste away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions[2].
-
Container Integrity: Ensure waste containers are kept closed except when adding waste and are inspected weekly for any signs of leakage[7].
Phase 3: Professional Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup[1][10].
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of the laboratory[9].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to both human health and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Triclosan-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of Triclosan-d3, a deuterated analog of the antibacterial and antifungal agent Triclosan.
Personal Protective Equipment (PPE) and Exposure Controls
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended personal protective equipment and engineering controls.
| Protection Type | Recommended Equipment/Practice | Specifications and Standards |
| Engineering Controls | Laboratory fume hood or mechanical exhaust | To prevent formation and inhalation of dust and aerosols.[1] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Must conform to NIOSH (US) or EN 166 (EU) standards. Contact lenses should not be worn as they can absorb and concentrate irritants.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Neoprene) | Select gloves tested to relevant standards (e.g., EN 374 in Europe, F739 in the US). For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[2] Contaminated gloves should be disposed of immediately after use.[1] |
| Skin and Body Protection | Impervious clothing, overalls, or a lab coat | The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | Respirators may be necessary when engineering controls do not adequately prevent exposure.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact, including the inhalation of dust.[2][3]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[4][5]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4]
-
Store at room temperature.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][2]
-
Protect containers from physical damage and check regularly for leaks.[2]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1]
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[1][2]
-
Avoid generating dust.[1][2] Use dry clean-up procedures such as sweeping or vacuuming with a HEPA-filtered vacuum.[2]
-
Collect the spilled material into a labeled, sealed container for disposal.[1][2]
-
Wash the spill area with soap and water.
-
Prevent the spilled material from entering drains or waterways.[1][2]
Disposal:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.[4]
-
Place waste in suitable, closed containers for disposal.[1]
-
Discharge into the environment must be avoided.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
